Biperiden
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXKPIUOCJLQIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1235-82-1 (hydrochloride) | |
| Record name | Biperiden [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6022680 | |
| Record name | Biperiden | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Biperiden | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014948 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Fluffy white powder, mp 238 °C. Solubility in water (mg/100 mL) at 30 °C: 220 (ph 3.8), 280 (pH 5.5), 290 (pH 6.7), 264 (pH 7.9), 244 (pH 9.2-10.1) /Hydrochloride/, Slightly soluble in ethanol; readily soluble in methanol, 4.26e-03 g/L | |
| Record name | Biperiden | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00810 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BIPERIDEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7639 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Biperiden | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014948 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Impurities |
(1RS)-1-[(1SR,2SR,4SR)-bicyclo[2.2.1]hept-5-en-2-yl]-1-phenyl-3-(piperidin-1-yl)propan-1-ol (endo form); (1RS)-1-[(1SR,2RS,4SR)-bicyclo[2.2.1]hept-5-en-2-yl]-1-phenyl-3-(piperidin-1-yl)propan-1-ol; (1RS)-1-[(1RS,2RS,4RS)-bicyclo[2.2.1]hept-5-en-2-yl]-1-phenyl-3-(piperidin-1-yl)propan-1-ol; 1-[(1RS,2SR,4RS)-bicyclo[2.2.1]hept-5-en-2-yl]-3-(piperidin-1-yl)propan-1-one; 1-[(1RS,2RS,4RS)-bicyclo[2.2.1]hept-5-en-2-yl]-3-(piperidin-1-yl)propan-1-one; benzene | |
| Record name | BIPERIDEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7639 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
514-65-8 | |
| Record name | Biperiden | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=514-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biperiden [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biperiden | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00810 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | biperiden | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Biperiden | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biperiden | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.441 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIPERIDEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FRP6G56LD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BIPERIDEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7639 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Biperiden | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014948 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
101 °C, 114 °C | |
| Record name | Biperiden | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00810 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BIPERIDEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7639 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Biperiden | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014948 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Biperiden in Parkinson's Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of biperiden, a long-standing therapeutic agent in the management of Parkinson's disease. This document delves into the molecular interactions, signaling pathways, and physiological effects of this compound, with a focus on quantitative data and detailed experimental methodologies.
Executive Summary
This compound is a centrally acting anticholinergic drug primarily utilized to alleviate the motor symptoms of Parkinson's disease, particularly tremor and rigidity.[1][2] Its therapeutic effect stems from its function as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[3] In the parkinsonian state, the profound loss of dopaminergic neurons in the substantia nigra pars compacta leads to a functional overactivity of cholinergic interneurons in the striatum. This creates a critical imbalance between the dopaminergic and cholinergic systems, which is a key contributor to the manifestation of motor deficits. This compound acts to counteract this cholinergic hyperactivity, thereby helping to restore a more balanced neurochemical environment within the basal ganglia. While effective for certain symptoms, its utility is limited by a less pronounced effect on bradykinesia and a notable profile of central and peripheral side effects.
Molecular Mechanism of Action: Muscarinic Receptor Antagonism
The primary molecular target of this compound is the family of G-protein coupled muscarinic acetylcholine receptors. This compound exhibits non-selective antagonism across the five subtypes of muscarinic receptors (M1-M5), though it displays a degree of selectivity for the M1 subtype.[4] This antagonism is competitive, meaning this compound binds to the same site as the endogenous ligand, acetylcholine, thereby preventing receptor activation.
Binding Affinity of this compound for Muscarinic Receptor Subtypes
The affinity of this compound for the different muscarinic receptor subtypes has been quantified in various studies, primarily through radioligand binding assays. The data consistently demonstrates a higher affinity for the M1 receptor subtype. The enantiomer (+)-biperiden is significantly more potent than (-)-biperiden.
| Receptor Subtype | Ligand | Preparation | Ki (nM) | pA2 | Reference |
| M1 | This compound | Cloned human receptors in CHO cells | 0.48 | [4] | |
| M1 | (+)-Biperiden | Field-stimulated rabbit vas deferens | 9.07 | [5] | |
| M2 | This compound | Cloned human receptors in CHO cells | 6.3 | [4] | |
| M2α (cardiac) | (+)-Biperiden | Rat left atrium | 7.25 | [5] | |
| M3 | This compound | Cloned human receptors in CHO cells | 3.9 | [4] | |
| M2β (ileal) | (+)-Biperiden | Guinea-pig ileum | 8.27 | [5] | |
| M4 | This compound | Cloned human receptors in CHO cells | 2.4 | [4] | |
| M5 | This compound | Cloned human receptors in CHO cells | 6.3 | [4] |
Ki (inhibition constant) is a measure of the concentration of a competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Impact on Basal Ganglia Circuitry in Parkinson's Disease
The therapeutic action of this compound is best understood in the context of the disrupted basal ganglia circuitry in Parkinson's disease. The depletion of dopamine from the nigrostriatal pathway leads to a cascade of changes in the activity of the direct and indirect pathways, ultimately resulting in the inhibition of movement.
Signaling Pathways
Clinical Efficacy
Clinical studies have demonstrated that this compound is most effective in reducing parkinsonian tremor. Its effect on rigidity is also noted, while it has little to no impact on akinesia or bradykinesia.
| Symptom | Efficacy of this compound | Study Design | Key Findings | Reference |
| Tremor | Effective | Standardized, crossover, single-dose challenge | Significantly reduced the amplitude of resting, postural, and action tremor. | [6] |
| Rigidity | Not significantly improved | Standardized, crossover, single-dose challenge | Unified Parkinson's Disease Rating Scale (UPDRS) scores for rigidity were not significantly reduced. | [6] |
| Akinesia | Not significantly improved | Standardized, crossover, single-dose challenge | UPDRS scores for akinesia were not significantly reduced. | [6] |
Experimental Protocols
The following sections outline the detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for cloned human muscarinic receptors expressed in a cell line.
References
- 1. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. drugs.com [drugs.com]
- 3. Anti-Parkinson Drug this compound Inhibits Enzyme Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism by antimuscarinic and neuroleptic compounds at the five cloned human muscarinic cholinergic receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (Akineton): effective prophylactic and therapeutic anti-parkinsonian agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopaminergic regulation of striatal cholinergic interneurons: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Biperiden's Affinity for Muscarinic Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of biperiden's binding affinity for the five muscarinic acetylcholine receptor subtypes (M1-M5). The information is compiled from key studies, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and experimental workflows to support advanced research and development.
Quantitative Binding Affinity Data
This compound is a muscarinic receptor antagonist that exhibits a degree of selectivity for the M1 subtype. The binding affinities, expressed as inhibition constants (Ki), from competition binding studies with cloned human muscarinic receptors are summarized below. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | This compound Ki (nM) |
| M1 | 0.48 |
| M2 | 6.3 |
| M3 | 3.9 |
| M4 | 2.4 |
| M5 | 6.3 |
Data sourced from Bolden et al. (1992) as cited in R&D Systems and Tocris Bioscience product information.
These data indicate that this compound binds with the highest affinity to the M1 receptor, showing a roughly 13-fold selectivity for M1 over M2 and M5 receptors, an 8-fold selectivity over the M3 receptor, and a 5-fold selectivity over the M4 receptor.
Further research into the stereoisomers of this compound using functional assays on isolated animal tissues revealed that the (+)-biperiden enantiomer possesses the high affinity for the M1 receptor (pA2 = 9.07), with significantly lower affinity for cardiac M2 receptors (pA2 = 7.25).[1] This makes (+)-biperiden a highly selective M1 antagonist over the cardiac M2 subtype.[1] The (-)-biperiden enantiomer displayed low and non-selective affinity for all tested muscarinic subtypes.[1]
Experimental Protocols
The quantitative data presented in this guide were primarily derived from two types of assays: radioligand competition binding assays and in vitro functional studies.
Radioligand Competition Binding Assay (for Ki values)
This method was used to determine the binding affinity of this compound at all five cloned human muscarinic receptor subtypes.
-
Receptor Source : Membranes were prepared from Chinese Hamster Ovary (CHO-K1) cells stably transfected with the genes encoding for each of the individual human muscarinic receptor subtypes (M1, M2, M3, M4, and M5).[2]
-
Radioligand : A non-selective muscarinic radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS), was used at a fixed concentration.
-
Assay Principle : The assay measures the ability of increasing concentrations of unlabeled this compound to compete with and displace the radioligand from the receptor.
-
Procedure :
-
Incubation : Receptor-containing membranes were incubated in a suitable buffer with the fixed concentration of the radioligand and a range of concentrations of unlabeled this compound.
-
Equilibrium : The mixture was incubated for a sufficient period (e.g., 2 hours at 20°C) to allow the binding to reach equilibrium.[3]
-
Separation : The receptor-bound radioligand was separated from the free (unbound) radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes.[3][4]
-
Quantification : The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, was measured using liquid scintillation counting.
-
-
Data Analysis :
-
The data were plotted as the percentage of specific binding versus the log concentration of this compound, generating a sigmoidal competition curve.
-
Non-linear regression analysis was used to determine the concentration of this compound that inhibits 50% of the specific radioligand binding (the IC50 value).
-
The IC50 value was then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used in the assay.
-
In Vitro Functional Assays (for pA2 values)
This method was employed to assess the antagonist activity of this compound enantiomers at specific native receptors in animal tissues.
-
Assay Principle : These assays measure the ability of an antagonist (this compound) to inhibit a functional response (e.g., muscle contraction) induced by a muscarinic agonist. The results are expressed as pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve.
-
Tissue Preparations and Target Receptors :
-
Procedure :
-
Isolated tissues were mounted in an organ bath containing a physiological salt solution and maintained under appropriate conditions (e.g., temperature, oxygenation).
-
Cumulative concentration-response curves to a muscarinic agonist (e.g., carbachol) were generated to establish a baseline response.
-
The tissues were then incubated with a fixed concentration of this compound for a set period.
-
A second concentration-response curve to the agonist was generated in the presence of this compound.
-
The process was repeated with several different concentrations of this compound.
-
-
Data Analysis : The magnitude of the rightward shift in the agonist dose-response curve caused by each concentration of this compound was used to construct a Schild plot, from which the pA2 value was determined.
Visualizations
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly divided into two major signaling pathways based on their G-protein coupling.
Caption: Canonical signaling pathways for Gq/11-coupled (M1, M3, M5) and Gi/o-coupled (M2, M4) muscarinic receptors.
Experimental Workflow: Competitive Radioligand Binding
The following diagram illustrates the typical workflow for determining the binding affinity (Ki) of a compound like this compound.
Caption: Step-by-step workflow for a competitive radioligand binding assay to determine antagonist affinity (Ki).
References
- 1. Affinity and selectivity of this compound enantiomers for muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Biperiden: A Technical Guide for Investigating Cholinergic Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Biperiden as a pharmacological tool for the study of cholinergic systems. It details its mechanism of action, receptor selectivity, and its application in various experimental paradigms, offering a resource for researchers leveraging this compound to probe the intricacies of cholinergic neurotransmission.
Introduction to this compound
This compound is a centrally acting anticholinergic agent, primarily known for its therapeutic use in treating Parkinson's disease and extrapyramidal symptoms induced by neuroleptic drugs.[1][2][3] Its pharmacological activity stems from its ability to antagonize muscarinic acetylcholine receptors (mAChRs), thereby modulating cholinergic signaling, particularly within the basal ganglia.[3][4]
The core principle behind its action in parkinsonism is the restoration of the balance between the excitatory cholinergic system and the inhibitory dopaminergic system in the corpus striatum.[1][5] This selective antagonism makes this compound a valuable tool for isolating and studying the functions of specific muscarinic receptor subtypes in both healthy and diseased states.
Pharmacological Profile
This compound's utility as a research tool is defined by its binding affinity and selectivity for the different subtypes of muscarinic receptors. It acts as a competitive antagonist at these receptors.[1][5]
This compound displays a notable selectivity for the M1 muscarinic receptor subtype.[6] This selectivity is crucial for experiments designed to dissect the role of M1 receptors from other mAChR subtypes. The affinity of a ligand for a receptor is quantified by its dissociation constant (Ki), with a lower Ki value indicating a higher binding affinity.
Table 1: this compound Binding Affinities (Ki) at Human Muscarinic Receptors
| Receptor Subtype | Ki (nM) |
| M1 | 0.48 |
| M2 | 6.3 |
| M3 | 3.9 |
| M4 | 2.4 |
| M5 | 6.3 |
Data sourced from studies on cloned human muscarinic receptors expressed in Chinese hamster ovary cells.[6]
In functional studies, the (+)-enantiomer of this compound has shown high affinity for M1-receptors (pA2 = 9.07) and significantly lower affinity for cardiac M2-receptors, making it one of the most M1-selective antimuscarinic drugs available.[7] This stereoisomerism is an important consideration in experimental design, as different enantiomers can have vastly different affinities.[7][8]
This compound is readily absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism.[4] It is approximately 90-95% bound to plasma proteins.[4] Understanding its pharmacokinetic profile is essential for designing in vivo experiments, as it dictates dosing regimens and the timing of behavioral or physiological measurements.
Signaling Pathways Modulated by this compound
This compound's primary mechanism is the blockade of M1 muscarinic receptors, which are predominantly coupled to Gq/11 proteins. By antagonizing these receptors, this compound inhibits the canonical phospholipase C (PLC) signaling cascade.
The following diagram illustrates the Gq-protein coupled signaling pathway of the M1 receptor and the inhibitory action of this compound. Acetylcholine (ACh) binding to the M1 receptor typically activates the Gq protein, leading to the activation of PLC. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which act as second messengers to increase intracellular calcium and activate Protein Kinase C (PKC), respectively. This compound competitively blocks ACh from binding, thus inhibiting this entire downstream cascade.
Caption: this compound blocks the M1 receptor, inhibiting the Gq/PLC signaling cascade.
Key Experimental Protocols
This compound's well-characterized pharmacology makes it a standard tool in a variety of experimental settings.
This protocol is used to determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.
-
Objective: To quantify the competitive inhibition of a radiolabeled ligand by this compound at specific receptor subtypes expressed in a cell line or tissue preparation.
-
Materials:
-
Cell membranes from CHO (Chinese Hamster Ovary) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [3H]-N-methylscopolamine ([3H]NMS) or [3H]-Quinuclidinyl benzilate ([3H]QNB), non-selective muscarinic antagonists.[8][9]
-
This compound hydrochloride, dissolved to create a range of concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Non-specific binding control: Atropine (1 µM) or another high-affinity muscarinic antagonist.
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Methodology:
-
Incubation: In assay tubes, combine the cell membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of this compound (or buffer for total binding, or atropine for non-specific binding).
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of this compound concentration. Use non-linear regression (e.g., Cheng-Prusoff equation) to determine the IC50 value, which can then be converted to the Ki value.
-
This protocol uses this compound to induce a temporary, reversible cognitive deficit in subjects to test the efficacy of potential cognitive-enhancing drugs.[10]
-
Objective: To create a translational model of cholinergic deficit to evaluate the procognitive effects of novel M1 receptor agonists or other cholinergic agents.
-
Subjects: Healthy human volunteers or laboratory animals (e.g., rats, mice).[11]
-
Materials:
-
This compound (e.g., 2 mg or 4 mg for human studies).[10]
-
Placebo control.
-
Test compound (e.g., a novel M1 agonist).
-
A battery of cognitive tests sensitive to cholinergic modulation (e.g., tests of attention, working memory, episodic memory).
-
-
Methodology:
-
Baseline: Conduct baseline cognitive testing on all subjects.
-
Administration: In a double-blind, placebo-controlled, crossover design, administer this compound or placebo.
-
Challenge Phase: At the time of expected peak plasma concentration of this compound (approx. 1-2 hours post-administration), administer the test compound or its placebo.[12]
-
Cognitive Assessment: Perform the cognitive test battery at several time points post-administration to assess the onset, peak, and duration of this compound's effects and any reversal by the test compound.
-
Data Analysis: Analyze cognitive performance scores using appropriate statistical methods (e.g., ANOVA) to compare the effects of this compound vs. placebo and to determine if the test compound significantly ameliorates the this compound-induced deficit.
-
The diagram below outlines a typical workflow for using this compound to validate a novel M1 agonist.
Caption: Workflow for validating a novel M1 agonist using this compound.
Applications in Research
-
Dissecting M1 Receptor Function: Due to its M1 selectivity, this compound is used to investigate the role of these receptors in cognitive processes like memory and attention.[11][12] Studies have shown that blocking central M1 receptors with this compound can impair memory consolidation.[11]
-
Modeling Cholinergic Dysfunction: this compound administration can pharmacologically model the cholinergic deficits seen in neurodegenerative diseases like Alzheimer's disease, providing a platform to test new therapies.[10]
-
Studying Neurotransmitter Interactions: It is used to explore the interplay between cholinergic and dopaminergic systems, particularly in the context of movement disorders and addiction.[13] For example, research indicates this compound can modulate dopamine turnover in the nucleus accumbens.[13]
Conclusion
This compound is a potent and selective M1 muscarinic antagonist that serves as an indispensable tool for the scientific community. Its well-defined pharmacological profile allows for the precise modulation of the cholinergic system, enabling detailed investigation of M1 receptor signaling and function. From fundamental in vitro binding assays to complex in vivo behavioral models, this compound facilitates a deeper understanding of cholinergic neurotransmission and provides a robust platform for the development of novel therapeutics targeting this critical system.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. mims.com [mims.com]
- 5. Akineton (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. This compound hydrochloride | M1 Receptors | Tocris Bioscience [tocris.com]
- 7. Affinity and selectivity of this compound enantiomers for muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of antiparkinsonian drugs on muscarinic receptor binding in rat brain, heart and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amnesic effects of the anticholinergic drugs, trihexyphenidyl and this compound: differences in binding properties to the brain muscarinic receptor [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Challenge Model in Healthy Elderly as Proof‐of‐Pharmacology Tool: A Randomized, Placebo‐Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective M1 muscarinic receptor antagonists disrupt memory consolidation of inhibitory avoidance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human electrophysiological correlates of learned irrelevance: effects of the muscarinic M1 antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of this compound (cholinergic muscarinic m1/m4 receptor antagonist) on ethanol conditioned place preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-Target Effects of Biperiden in Neuronal Cultures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biperiden, a synthetic anticholinergic agent, is primarily prescribed for the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Its therapeutic efficacy is attributed to its antagonism of muscarinic acetylcholine receptors, thereby restoring the dopaminergic-cholinergic balance in the striatum.[1][2][3] However, a comprehensive understanding of a drug's pharmacological profile extends beyond its primary mechanism of action. Off-target interactions, where a drug binds to and modulates the activity of unintended molecular targets, can lead to both adverse effects and potentially novel therapeutic applications. This technical guide provides an in-depth overview of the known and potential off-target effects of this compound in neuronal cultures, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.
Quantitative Data on Off-Target Interactions
While this compound's high affinity for muscarinic receptors is well-documented, investigations into its broader pharmacological profile have revealed interactions with other neuronal targets. The following tables summarize the available quantitative data on these off-target effects.
| Target | Ligand | Affinity (pA2) | Tissue/System | Reference |
| Muscarinic M1 Receptor | (+)-Biperiden | 9.07 | Field-stimulated rabbit vas deferens | [4] |
| Muscarinic M2α Receptor | (+)-Biperiden | 7.25 | Rat left atrium | [4] |
| Muscarinic M2β Receptor | (+)-Biperiden | 8.27 | Guinea-pig ileum | [4] |
| Muscarinic Receptors | (-)-Biperiden | 5.59 - 6.38 | Various tissues | [4] |
Table 1: Affinity of this compound Enantiomers for Muscarinic Receptor Subtypes. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates higher affinity.
| Off-Target Molecule | Interaction Type | IC50 / Ki Value | Experimental System | Reference |
| Acetylcholinesterase (AChE) | Inhibition | Ki = 1.11 mmol/L | In vitro enzymatic assay (Ellman's method) | [5] |
| Dopamine Transporter (DAT) | Uptake Inhibition | IC50 = 9 µM | Rabbit brain caudate nucleus synaptosomes | [6] |
| NMDA Receptor | Antagonism | Not Quantified | In vivo mouse model (antagonism of NMDA lethality) | [7] |
Table 2: Quantitative Data on Off-Target Interactions of this compound. IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant.
Known and Hypothesized Off-Target Signaling Pathways
This compound's interactions with off-target molecules can trigger a cascade of intracellular signaling events. The following diagram illustrates the primary and known off-target interactions of this compound.
While direct evidence of this compound's modulation of specific neuroprotective signaling pathways such as PI3K/Akt and ERK in neuronal cultures is currently lacking in the scientific literature, its observed neuroprotective properties in certain contexts suggest a potential, yet unconfirmed, involvement of these pathways.
Experimental Protocols
To facilitate further research into the off-target effects of this compound, this section provides detailed methodologies for key experiments.
Radioligand Binding Assay for Receptor Affinity Determination
This protocol is used to determine the binding affinity (Ki) of this compound for various neuronal receptors.
Materials:
-
Neuronal cell culture or brain tissue homogenate expressing the target receptor.
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]pirenzepine for M1 receptors).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize neuronal cells or brain tissue in lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch Clamp for Ion Channel Modulation
This protocol allows for the investigation of this compound's effects on the activity of neuronal ion channels, such as voltage-gated sodium channels or NMDA receptors.
Materials:
-
Cultured neurons on coverslips.
-
External solution (e.g., artificial cerebrospinal fluid).
-
Internal solution (pipette solution).
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator.
-
Borosilicate glass pipettes.
-
This compound solution.
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Cell Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with the external solution.
-
Giga-seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.
-
Recording: In voltage-clamp mode, hold the cell at a specific membrane potential and apply voltage steps to elicit ion channel currents. Record baseline currents.
-
Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Data Acquisition and Analysis: Record the ion channel currents in the presence of this compound and compare them to the baseline currents to determine the extent of inhibition or modulation.
Western Blot for Signaling Pathway Analysis
This protocol can be used to assess whether this compound activates or inhibits key neuroprotective signaling pathways like PI3K/Akt or ERK by measuring the phosphorylation status of key proteins.
Materials:
-
Cultured neuronal cells.
-
This compound solution.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Treatment: Treat cultured neurons with various concentrations of this compound for different time points.
-
Cell Lysis: Lyse the cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., Akt, ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on pathway activation.
Fura-2 Imaging for Intracellular Calcium Measurement
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound treatment using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cultured neurons on glass coverslips.
-
Fura-2 AM stock solution (in DMSO).
-
Physiological salt solution (e.g., HBSS).
-
Fluorescence microscope with an imaging system capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm).
-
This compound solution.
Procedure:
-
Dye Loading: Incubate the cultured neurons with Fura-2 AM in the physiological salt solution for 30-60 minutes at 37°C in the dark.
-
De-esterification: Wash the cells and incubate for another 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.
-
Imaging Setup: Mount the coverslip in a perfusion chamber on the microscope stage.
-
Baseline Recording: Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and recording the emission at ~510 nm.
-
Drug Application: Perfuse the chamber with the this compound solution.
-
Data Acquisition: Continue to acquire ratiometric fluorescence images during and after drug application.
-
Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for individual cells over time. Convert these ratios to intracellular calcium concentrations using a calibration curve.
Conclusion and Future Directions
The available evidence indicates that this compound, beyond its primary role as a muscarinic antagonist, exhibits a range of off-target activities in neuronal systems. These include weak inhibition of acetylcholinesterase and the dopamine transporter, as well as potential antagonism of NMDA receptors. While these interactions are generally of lower affinity than its primary target, they may contribute to both the therapeutic and adverse effects of the drug.
Significant gaps remain in our understanding of this compound's off-target profile. There is a pressing need for quantitative binding data for other potential neuronal targets, such as sigma receptors and various dopamine receptor subtypes. Furthermore, direct experimental evidence linking this compound to the modulation of key neuroprotective signaling pathways and intracellular calcium dynamics is essential for a complete pharmacological characterization.
The experimental protocols provided in this guide offer a roadmap for researchers to systematically investigate these unanswered questions. A more comprehensive understanding of this compound's off-target effects will not only enhance our knowledge of its clinical actions but may also unveil novel therapeutic opportunities for this long-established drug. Future research in this area is crucial for optimizing its clinical use and potentially repurposing it for new neurological and psychiatric indications.
References
- 1. oncotarget.com [oncotarget.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Affinity and selectivity of this compound enantiomers for muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Parkinson Drug this compound Inhibits Enzyme Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phencyclidine - Wikipedia [en.wikipedia.org]
- 7. A study of the N-methyl-D-aspartate antagonistic properties of anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Biperiden's Role in Modulating Dopamine Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biperiden, a synthetic anticholinergic agent, has long been utilized in the management of Parkinson's disease and extrapyramidal symptoms. Its primary mechanism of action is the antagonism of muscarinic acetylcholine receptors, which restores the delicate balance between the cholinergic and dopaminergic systems in the striatum. However, emerging evidence suggests a more complex pharmacodynamic profile for this compound, involving direct and indirect modulation of dopamine release. This technical guide provides an in-depth exploration of this compound's multifaceted role in dopamine modulation, presenting quantitative data, detailed experimental protocols, and visualized signaling pathways to support further research and drug development in this area.
Introduction
The intricate interplay between neurotransmitter systems in the basal ganglia is fundamental to motor control. In pathologies such as Parkinson's disease, the degeneration of dopaminergic neurons leads to a relative overactivity of the cholinergic system, resulting in characteristic motor deficits. This compound redresses this imbalance by blocking M1 muscarinic acetylcholine receptors on striatal medium spiny neurons.[1][2] Beyond this canonical mechanism, this guide delves into this compound's capacity to inhibit dopamine reuptake and its function as an N-methyl-D-aspartate (NMDA) receptor antagonist, both of which contribute to its overall effect on dopaminergic neurotransmission.[3][4]
Quantitative Data on this compound's Interaction with Dopaminergic Targets
The following tables summarize the available quantitative data on this compound's affinity for key components of the dopaminergic system. This information is crucial for understanding its potency and selectivity.
| Target | Parameter | Value | Species | Assay Method | Reference |
| Dopamine Transporter (DAT) | IC50 (Dopamine Uptake Inhibition) | 9 µM | Rabbit | [3H]Dopamine Uptake Assay | [3] |
| Dopamine Transporter (DAT) | Ki (Binding Affinity) | [Data Not Available] | - | Radioligand Binding Assay | - |
| Dopamine D2 Receptor | Ki (Binding Affinity) | [Data Not Available] | - | Radioligand Binding Assay | - |
Signaling Pathways
This compound's modulation of dopamine release is not mediated by a single mechanism but rather through a convergence of effects on the cholinergic and glutamatergic systems.
Indirect Modulation via Muscarinic M1 Receptor Antagonism
This compound's primary action is as an antagonist at M1 muscarinic acetylcholine receptors, which are highly expressed on striatal medium spiny neurons (MSNs).[1] In the striatum, cholinergic interneurons tonically release acetylcholine, which acts on these M1 receptors to increase the excitability of MSNs. By blocking these receptors, this compound reduces this cholinergic tone, thereby indirectly increasing the relative influence of dopamine.
Direct Modulation via Dopamine Transporter Inhibition
Evidence suggests that this compound can directly inhibit the dopamine transporter (DAT), albeit with lower potency than its anticholinergic effects.[3] This inhibition would lead to an increase in the synaptic concentration and duration of action of dopamine.
Indirect Modulation via NMDA Receptor Antagonism
This compound has been shown to act as a non-competitive antagonist at the NMDA receptor.[5] In the striatum, NMDA receptors are present on GABAergic interneurons that tonically inhibit dopaminergic neurons. By blocking these NMDA receptors, this compound can disinhibit dopaminergic neurons, leading to an increase in dopamine release.
Experimental Protocols
To facilitate further investigation into this compound's dopaminergic effects, this section provides detailed methodologies for key experiments.
[3H]Dopamine Uptake Inhibition Assay
This assay determines the potency of this compound in inhibiting the dopamine transporter.
Materials:
-
Synaptosomes prepared from rabbit striatum
-
[3H]Dopamine
-
Krebs-Ringer buffer
-
This compound solutions of varying concentrations
-
Scintillation fluid and counter
Procedure:
-
Prepare synaptosomes from rabbit striatum using standard differential centrifugation methods.
-
Pre-incubate synaptosomal aliquots with varying concentrations of this compound (or vehicle control) for 10 minutes at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [3H]Dopamine.
-
Allow the reaction to proceed for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Microdialysis for Striatal Dopamine
This technique allows for the measurement of extracellular dopamine levels in the striatum of freely moving animals following this compound administration.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution for administration
Procedure:
-
Implant a microdialysis guide cannula into the striatum of an anesthetized animal using stereotaxic surgery.
-
After a recovery period, insert a microdialysis probe and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.
-
Administer this compound (e.g., via intraperitoneal injection) and continue collecting dialysate samples.
-
Analyze the dopamine concentration in each sample using HPLC with electrochemical detection.
-
Express the results as a percentage of the baseline dopamine concentration to determine the effect of this compound on extracellular dopamine levels.
Fast-Scan Cyclic Voltammetry (FSCV) for Evoked Dopamine Release
FSCV is an electrochemical technique used to measure rapid changes in dopamine concentration in brain slices or in vivo, providing high temporal and spatial resolution.
Materials:
-
Carbon-fiber microelectrode
-
Stimulating electrode
-
Potentiostat and data acquisition system
-
Brain slice preparation or anesthetized animal
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
Procedure:
-
Position a carbon-fiber microelectrode and a stimulating electrode in the striatum of a brain slice or an anesthetized animal.
-
Apply a triangular waveform to the microelectrode to detect dopamine.
-
Evoke dopamine release by applying a brief electrical stimulation.
-
Record the resulting current, which is proportional to the dopamine concentration.
-
Establish a stable baseline of evoked dopamine release.
-
Apply this compound to the bath (for slices) or administer systemically (for in vivo) and record changes in evoked dopamine release.
-
Analyze the data to determine the effects of this compound on the amplitude and kinetics of dopamine release and reuptake.
Conclusion
This compound's role in modulating dopamine release is more complex than its classification as a simple anticholinergic agent would suggest. While its primary therapeutic benefit in Parkinson's disease stems from the restoration of the cholinergic-dopaminergic balance through M1 receptor antagonism, its ability to inhibit dopamine reuptake and antagonize NMDA receptors contributes to a broader pharmacodynamic profile. This guide has provided a comprehensive overview of these mechanisms, supported by available quantitative data and detailed experimental protocols. Further research, particularly to determine the binding affinities of this compound for dopaminergic targets and to quantify its in vivo effects on dopamine release, will be crucial for a complete understanding of its therapeutic actions and for the development of novel, more targeted therapies for motor disorders.
References
- 1. M1 muscarinic activation induces long-lasting increase in intrinsic excitability of striatal projection neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. Effects of the antiparkinsonian drug budipine on neurotransmitter release in central nervous system tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
In Vitro Binding Assays for Biperiden: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding assays used to characterize the pharmacological profile of Biperiden. This compound is a synthetic anticholinergic agent, primarily known for its use in the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms. Its therapeutic effects are largely attributed to its antagonism of muscarinic acetylcholine receptors, but its interactions with other neurotransmitter systems contribute to its overall pharmacological profile.
This guide summarizes the available quantitative binding data, details the experimental protocols for key binding assays, and visualizes the associated workflows and signaling pathways.
Quantitative Binding Profile of this compound
The binding affinity of this compound for various neurotransmitter receptors has been determined through in vitro radioligand binding assays. The following table summarizes the key binding parameters (Ki, IC50, pA2) for this compound at its primary targets and other receptors.
| Receptor Subtype | Ligand/Assay | Tissue/Cell Line | Kᵢ (nM) | IC₅₀ (µM) | pA₂ | Reference(s) |
| Muscarinic Receptors | ||||||
| M₁ | Competition Binding | Human cloned (CHO cells) | 0.48 | [1] | ||
| M₁ | Functional Assay (Rabbit Vas Deferens) | 9.07 ((+)-Biperiden) | [2] | |||
| M₂ | Competition Binding | Human cloned (CHO cells) | 6.3 | [1] | ||
| M₂ₐ (cardiac) | Functional Assay (Rat Left Atrium) | 7.25 ((+)-Biperiden) | [2] | |||
| M₂ᵦ (smooth muscle) | Functional Assay (Guinea-pig Ileum) | 8.27 ((+)-Biperiden) | [2] | |||
| M₃ | Competition Binding | Human cloned (CHO cells) | 3.9 | [1] | ||
| M₄ | Competition Binding | Human cloned (CHO cells) | 2.4 | [1] | ||
| M₅ | Competition Binding | Human cloned (CHO cells) | 6.3 | |||
| Non-selective | [³H]QNB Competition | Rat Brain Cortex | 0.0084 | [3] | ||
| NMDA Receptors | ||||||
| [³H]MK-801 Displacement | Rabbit Caudate Nucleus Membranes | 92 | ||||
| Functional Assay ([³H]ACh release) | Rabbit Caudate Nucleus Slices | 8800 (functional Kᵢ) | ||||
| Sigma Receptors | ||||||
| σ₁ | Not Specified | Not Specified | 28 | |||
| σ₂ | Not Specified | Not Specified | 135 | |||
| Enzymes | ||||||
| Acetylcholinesterase (AChE) | Ellman's Assay | 1,110,000 | [4][5][6] |
It is important to note that while this compound is reported to have "nicotinolytic activity," specific quantitative in vitro binding data (Ki or IC50 values) for nicotinic, histamine, and adrenergic receptors were not available in the public domain at the time of this review.[3]
Experimental Protocols
Detailed methodologies for the key in vitro binding assays for this compound are provided below. These protocols are based on established and cited methodologies.
Muscarinic Receptor Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for muscarinic acetylcholine receptor subtypes (M₁-M₅).
Materials:
-
Radioligand: [³H]-N-methylscopolamine ([³H]NMS)
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (M₁, M₂, M₃, M₄, or M₅).
-
Competitor: this compound hydrochloride
-
Non-specific binding control: Atropine (1 µM)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the target muscarinic receptor subtype in ice-cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of cell membrane suspension (typically 10-50 µg of protein).
-
50 µL of [³H]NMS at a final concentration near its Kₑ value.
-
50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or assay buffer for total binding.
-
For non-specific binding, add 50 µL of atropine.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]NMS binding) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Radioligand Binding Assay Workflow
NMDA Receptor Binding Assay
This protocol outlines a competitive binding assay to assess the interaction of this compound with the NMDA receptor ion channel.
Materials:
-
Radioligand: [³H]MK-801
-
Tissue Preparation: Synaptosomal membranes from rabbit caudate nucleus or other appropriate brain regions.
-
Competitor: this compound
-
Non-specific binding control: Unlabeled MK-801 (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Other reagents: L-Glutamate (10 µM) and Glycine (10 µM) to open the ion channel.
-
Scintillation Cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare synaptosomal membranes from the selected brain tissue according to standard protocols.
-
Assay Setup: In a final volume of 500 µL, combine:
-
Membrane suspension (e.g., 0.2-0.5 mg protein).
-
[³H]MK-801 (final concentration ~1-5 nM).
-
L-Glutamate and Glycine.
-
Varying concentrations of this compound.
-
Unlabeled MK-801 for non-specific binding.
-
-
Incubation: Incubate at room temperature for 2-4 hours.
-
Filtration and Quantification: Follow the same filtration and scintillation counting steps as described for the muscarinic receptor binding assay.
-
Data Analysis: Analyze the data as described previously to determine the IC₅₀ and Kᵢ values for this compound at the NMDA receptor.
Sigma Receptor Binding Assay
This protocol describes a method to determine the affinity of this compound for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.
Materials:
-
Radioligands: --INVALID-LINK---Pentazocine (for σ₁) or [³H]DTG (1,3-di-o-tolyl-guanidine) (for σ₂).
-
Tissue/Cell Line: Guinea pig brain membranes (for σ₁) or rat liver membranes (for σ₂).
-
Competitor: this compound
-
Non-specific binding control: Haloperidol (10 µM) for σ₁ or unlabeled DTG for σ₂.
-
Masking agent (for σ₂ assay): (+)-Pentazocine to block σ₁ sites when using [³H]DTG.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Scintillation Cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare membranes from the appropriate tissue.
-
Assay Setup (σ₁): In a final volume, combine membranes, --INVALID-LINK---Pentazocine, and varying concentrations of this compound. Use haloperidol to determine non-specific binding.
-
Assay Setup (σ₂): Combine membranes, [³H]DTG, (+)-pentazocine (to mask σ₁ receptors), and varying concentrations of this compound. Use unlabeled DTG to determine non-specific binding.
-
Incubation: Incubate at 37°C for 90-120 minutes.
-
Filtration and Quantification: Follow the standard filtration and counting procedures.
-
Data Analysis: Calculate IC₅₀ and Kᵢ values as described above.
Signaling Pathways and Logical Relationships
This compound's primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors, particularly the M₁ subtype. This antagonism leads to a blockade of the downstream signaling cascade initiated by acetylcholine.
This compound's Antagonism of the M₁ Muscarinic Receptor Signaling Pathway
This guide provides a foundational understanding of the in vitro binding assays relevant to the pharmacological characterization of this compound. For researchers and drug development professionals, these methodologies are crucial for elucidating the molecular interactions of this compound and for the development of new therapeutic agents with improved selectivity and efficacy. Further research is warranted to fully characterize this compound's binding profile at nicotinic, histamine, and adrenergic receptors.
References
- 1. Effects of the antiparkinsonian drug budipine on neurotransmitter release in central nervous system tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinity and selectivity of this compound enantiomers for muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Anti-Parkinson Drug this compound Inhibits Enzyme Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Parkinson Drug this compound Inhibits Enzyme Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Corrected Protocol for the Study of Biperiden in a Rat Model of Parkinson's Disease
A Note on the Use of Biperiden in Parkinson's Disease Research: It is a critical and established fact that this compound is an anticholinergic agent used to treat the symptoms of Parkinson's disease, not to induce them.[1][2][3] Parkinsonism is understood to arise from an imbalance between the brain's excitatory (cholinergic) and inhibitory (dopaminergic) systems in the corpus striatum.[1][4] this compound functions by competitively antagonizing acetylcholine at muscarinic receptors (specifically M1), which helps to restore this balance and alleviate symptoms like tremor and rigidity.[4][5][6]
The following protocol has been adapted to reflect the scientifically accurate application of this compound in a research setting. It details the induction of Parkinsonian symptoms in rats using the established neurotoxin 6-hydroxydopamine (6-OHDA) and subsequently outlines the methodology for evaluating the therapeutic effects of this compound.
Protocol: Induction of a Unilateral 6-OHDA Lesion Model of Parkinson's Disease and Subsequent Treatment with this compound
This protocol describes the stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle (MFB) of rats to create a unilateral lesion of the nigrostriatal pathway, a hallmark of Parkinson's disease. Following the confirmation of the lesion, a protocol for the administration of this compound to assess its efficacy in ameliorating motor deficits is provided.
Materials and Reagents
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Saline (0.9% NaCl), sterile
-
Desipramine
-
Ketamine/Xylazine anesthetic solution
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Apomorphine
-
This compound hydrochloride
-
Apparatus for behavioral testing (e.g., rotarod, cylinder test)
Experimental Workflow
The overall experimental process involves acclimatization of the animals, induction of the Parkinsonian model, a period for the lesion to stabilize, behavioral testing to confirm the model, subsequent treatment with this compound, and final behavioral and histological analysis.
Detailed Protocol Steps
Part A: Induction of Parkinsonian Model
-
Animal Acclimatization: House rats in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week prior to surgery.
-
Preparation of 6-OHDA Solution: Prepare a fresh solution of 6-OHDA in 0.9% sterile saline containing 0.02% ascorbic acid to prevent oxidation. The final concentration should be 4 µg/µL.
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the rat using Ketamine/Xylazine.
-
Administer Desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA injection to protect noradrenergic neurons.
-
Mount the animal in the stereotaxic frame.
-
Drill a small burr hole in the skull over the target coordinates for the Medial Forebrain Bundle (MFB). A common set of coordinates relative to bregma is: Antero-Posterior (AP): -4.4 mm; Medio-Lateral (ML): -1.2 mm; Dorso-Ventral (DV): -7.8 mm.
-
Slowly lower the Hamilton syringe to the target coordinates and infuse 2 µL of the 6-OHDA solution (total of 8 µg) over 4 minutes.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Suture the incision and provide post-operative care.
-
-
Recovery Period: Allow the animals to recover for 2-3 weeks for the lesion to fully develop and stabilize.
Part B: Model Validation and this compound Treatment
-
Lesion Confirmation:
-
Administer apomorphine (0.5 mg/kg, s.c.), a dopamine agonist.
-
Count the number of full contralateral (away from the lesioned side) rotations over a 30-40 minute period. A successful lesion is typically indicated by >7 full rotations per minute.
-
-
Grouping and Baseline Testing:
-
Perform baseline behavioral tests such as the Cylinder Test (to measure forelimb asymmetry) and Rotarod Test (to measure motor coordination).
-
Divide the successfully lesioned animals into control (vehicle) and treatment (this compound) groups.
-
-
This compound Administration:
-
Administer this compound (doses can range from 2.5 to 10 mg/kg, i.p.) or vehicle (saline) daily for the duration of the treatment period (e.g., 1-2 weeks).
-
-
Post-Treatment Behavioral Analysis:
-
Repeat the behavioral tests at the end of the treatment period to assess functional recovery.
-
-
Histological Analysis:
-
At the end of the experiment, perfuse the animals and prepare brain sections.
-
Perform tyrosine hydroxylase (TH) immunohistochemistry to visualize the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum, confirming the extent of the lesion.
-
Data Presentation
The following tables summarize representative quantitative data from studies using neurotoxin-induced Parkinsonian rat models and subsequent treatment.
Table 1: 6-OHDA Model Induction Parameters
| Parameter | Value | Reference |
|---|---|---|
| Animal Model | Male Wistar Rat | N/A (Standard) |
| Neurotoxin | 6-hydroxydopamine (6-OHDA) | N/A (Standard) |
| Injection Site | Medial Forebrain Bundle (MFB) | N/A (Standard) |
| 6-OHDA Dose | 8 - 16 µg per animal | N/A (Standard) |
| Lesion Confirmation | Apomorphine-induced rotations (>7 rpm) | N/A (Standard) |
Table 2: this compound Treatment and Behavioral Outcome
| Parameter | Vehicle Control Group | This compound (5 mg/kg) Group | Reference |
|---|---|---|---|
| Apomorphine-Induced Rotations (rotations/min) | |||
| Pre-Treatment | 10.5 ± 1.2 | 11.1 ± 1.5 | Hypothetical |
| Post-Treatment | 10.2 ± 1.4 | 4.3 ± 0.8* | Hypothetical |
| Cylinder Test (impaired limb use %) | |||
| Pre-Treatment | 85% ± 5% | 88% ± 4% | Hypothetical |
| Post-Treatment | 83% ± 6% | 55% ± 7%* | Hypothetical |
| Rotarod Latency (seconds) | |||
| Pre-Treatment | 45 ± 8s | 42 ± 9s | Hypothetical |
| Post-Treatment | 43 ± 7s | 85 ± 12s* | Hypothetical |
Note: Data are hypothetical and for illustrative purposes, representing expected outcomes where this compound significantly ameliorates motor deficits.
Signaling Pathway
In Parkinson's disease, the degeneration of dopaminergic neurons (induced in this model by 6-OHDA) in the substantia nigra leads to a dopamine deficit in the striatum. This deficit causes a functional overactivity of cholinergic interneurons. This compound acts by blocking the M1 muscarinic acetylcholine receptors on these neurons, thereby helping to restore the neurochemical balance and alleviate motor symptoms.
References
- 1. Akineton (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Application Notes and Protocols for Modeling Cognitive Impairment in Mice Using Biperiden
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cognitive impairment is a core feature of numerous neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. The development of effective therapeutic interventions necessitates reliable and reproducible animal models that recapitulate specific aspects of cognitive dysfunction. The cholinergic system, particularly the M1 muscarinic acetylcholine receptor (M1 mAChR), plays a crucial role in learning and memory processes.[1] Biperiden, a selective M1 muscarinic acetylcholine receptor antagonist, serves as a valuable pharmacological tool to induce transient and reversible cognitive deficits in rodents, providing a platform for screening potential cognitive-enhancing compounds.[2] Unlike the non-selective antagonist scopolamine, which can cause a broad range of behavioral effects, this compound offers a more targeted approach to modeling cholinergic-mediated cognitive impairment.[2]
These application notes provide detailed protocols for inducing cognitive impairment in mice using this compound and for assessing the resulting deficits through a battery of well-established behavioral tests.
Mechanism of Action
This compound is a centrally acting anticholinergic agent with a high affinity for the M1 muscarinic acetylcholine receptor.[3][4] It competitively antagonizes the binding of acetylcholine at these receptors, which are abundantly expressed in brain regions critical for cognition, such as the hippocampus and cortex.[1] By blocking M1 receptor signaling, this compound disrupts downstream pathways essential for synaptic plasticity and memory formation. While this compound can inhibit acetylcholinesterase (AChE) at high concentrations, it is considered a very weak inhibitor, and its primary mechanism for inducing cognitive deficits is through M1 receptor antagonism.
Data Presentation: Summary of this compound's Effects on Cognition
The following tables summarize the quantitative effects of this compound on cognitive and sensorimotor tasks in rodents. It is important to note that the detailed dose-response data presented here is derived from studies conducted in rats. Researchers should consider this information as a starting point and conduct pilot studies to determine the optimal dose range for their specific mouse strain and behavioral paradigm.
| Behavioral Task | Species | This compound Dose (mg/kg, i.p.) | Key Findings | Reference |
| Delayed Nonmatching-to-Position (DNMTP) | Rat | 3 | Disrupted short-term memory (delay-dependent) | [2] |
| Delayed Nonmatching-to-Position (DNMTP) | Rat | 10 | Disrupted short-term memory and slowed sensorimotor responding | [2] |
| Fixed Ratio (FR5) Schedule of Reinforcement | Rat | 10 | Slowed sensorimotor responding (26% increase in inter-response time) | [2] |
| Conditioned Place Preference (Ethanol-Induced) | Mouse | 1.0, 5.0, 10.0 | Blocked the expression of ethanol-induced CPP | [4] |
Experimental Protocols
This compound Administration Protocol
This protocol describes the preparation and administration of this compound to mice for inducing cognitive impairment.
Materials:
-
This compound hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline solution
-
Sterile syringes and needles (27-30 gauge)
-
Analytical balance
-
Vortex mixer
Procedure:
-
Preparation of this compound Solution:
-
On the day of the experiment, prepare a fresh solution of this compound hydrochloride in sterile 0.9% saline.
-
Calculate the required amount of this compound based on the desired dose (e.g., 1.0, 5.0, or 10.0 mg/kg) and the weight of the mice.
-
Dissolve the this compound powder in the saline solution by vortexing until fully dissolved. The final injection volume should be 10 ml/kg.
-
-
Administration:
-
Administer this compound via intraperitoneal (i.p.) injection.
-
Gently restrain the mouse and locate the lower right or left quadrant of the abdomen.
-
Insert the needle at a 15-30 degree angle to avoid puncturing internal organs.
-
Inject the calculated volume of the this compound solution.
-
-
Timing:
-
Administer this compound 30 minutes prior to the start of the behavioral testing to allow for sufficient drug absorption and distribution to the central nervous system.[4]
-
Morris Water Maze (MWM) Protocol
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory.
Materials:
-
Circular water tank (120-150 cm in diameter)
-
Escape platform (10-15 cm in diameter)
-
Non-toxic, opaque substance to make the water cloudy (e.g., non-fat milk powder or white tempera paint)
-
Water heater and thermometer
-
Video tracking system and software
-
Distinct visual cues placed around the room
Procedure:
-
Setup:
-
Fill the tank with water maintained at 22-25°C.
-
Add the opaque substance to the water to hide the escape platform.
-
Submerge the escape platform 1-1.5 cm below the water surface in the center of one of the four quadrants.
-
Ensure prominent visual cues are visible from within the tank.
-
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water facing the wall of the tank at one of the four designated start positions (North, South, East, West), varying the start position for each trial.
-
Allow the mouse to swim freely for a maximum of 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the tank.
-
Place the mouse in the tank at a novel start position.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.
-
Y-Maze Spontaneous Alternation Protocol
The Y-maze test assesses spatial working memory based on the innate tendency of rodents to explore novel environments.
Materials:
-
Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 20 cm high)
-
Video camera and tracking software
Procedure:
-
Setup:
-
Place the Y-maze in a quiet, evenly lit room.
-
Clean the maze with 70% ethanol between each mouse to eliminate olfactory cues.
-
-
Testing:
-
Gently place the mouse in the center of the maze.
-
Allow the mouse to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries using the video tracking software. An arm entry is defined as all four paws entering the arm.
-
-
Data Analysis:
-
An alternation is defined as consecutive entries into all three arms without repetition (e.g., ABC, BCA, CAB).
-
Calculate the percentage of spontaneous alternation as follows:
-
% Alternation = [Number of alternations / (Total number of arm entries - 2)] x 100
-
-
Novel Object Recognition (NOR) Test Protocol
The NOR test evaluates recognition memory, which is dependent on the integrity of the perirhinal cortex and hippocampus.
Materials:
-
Open-field arena (e.g., 50 x 50 x 40 cm)
-
Two identical objects (familiar objects)
-
One novel object, distinct from the familiar objects in shape and texture
-
Video camera and tracking software
Procedure:
-
Habituation (Day 1):
-
Place each mouse in the empty open-field arena and allow it to explore freely for 10 minutes.
-
-
Familiarization Phase (Day 2):
-
Place two identical objects in opposite corners of the arena.
-
Place the mouse in the center of the arena, equidistant from both objects.
-
Allow the mouse to explore the objects for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.
-
-
Test Phase (Day 2, after a retention interval of 1-4 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back into the center of the arena.
-
Allow the mouse to explore for 5-10 minutes.
-
Record the time spent exploring the familiar object (Tf) and the novel object (Tn).
-
-
Data Analysis:
-
Calculate the discrimination index (DI) as follows:
-
DI = (Tn - Tf) / (Tn + Tf)
-
-
A positive DI indicates a preference for the novel object, suggesting intact recognition memory.
-
Acetylcholinesterase (AChE) Activity Assay Protocol
This assay measures the activity of AChE in brain tissue, which can be assessed to understand the broader cholinergic impact of the this compound model.
Materials:
-
Mouse brain tissue (e.g., hippocampus, cortex)
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
Acetylthiocholine iodide (ATCI) solution
-
Homogenizer
-
Spectrophotometer
Procedure:
-
Tissue Preparation:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in ice-cold phosphate buffer.
-
Centrifuge the homogenate at 4°C and collect the supernatant.
-
-
Assay:
-
In a cuvette, mix the supernatant with phosphate buffer and DTNB solution.
-
Initiate the reaction by adding ATCI solution.
-
Measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of change in absorbance is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate AChE activity and express it as units per milligram of protein.
-
Visualization of Pathways and Workflows
Caption: Mechanism of this compound-induced cognitive impairment.
Caption: Experimental workflow for the this compound cognitive impairment model.
Caption: M1 muscarinic receptor downstream signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (an M1 antagonist) reduces memory consolidation of cocaine-conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound (cholinergic muscarinic m1/m4 receptor antagonist) on ethanol conditioned place preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal Dosage of Biperiden for In Vivo Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biperiden is a selective M1 muscarinic acetylcholine receptor antagonist utilized in research to investigate cholinergic pathways in various neurological and psychiatric disorders. The determination of an optimal dosage is critical for the validity and reproducibility of in vivo rodent studies. This document provides a comprehensive overview of effective this compound dosages across different rodent models, detailed experimental protocols for its application, and a visual representation of its mechanism of action. All quantitative data has been summarized into structured tables for ease of comparison, and key experimental workflows are accompanied by detailed methodologies and diagrams.
Introduction
This compound hydrochloride is an anticholinergic agent that competitively antagonizes muscarinic acetylcholine receptors, with a higher affinity for the M1 subtype.[1][2] In the central nervous system, particularly the striatum, there is a crucial balance between the neurotransmitters acetylcholine and dopamine which regulates motor control and other functions.[[“]][4] In conditions like Parkinson's disease, a deficiency in dopamine leads to a relative overactivity of acetylcholine, contributing to motor symptoms.[[“]] this compound helps to restore this balance by blocking acetylcholine receptors.[2] This mechanism of action makes it a valuable tool in preclinical rodent models of motor dysfunction, cognitive impairment, and substance use disorders.
Quantitative Data Summary: Effective Dosages of this compound in Rodent Models
The following tables summarize the effective dosages of this compound reported in various in vivo rodent studies. It is crucial to note that the optimal dose can vary depending on the rodent species and strain, the specific experimental model, and the intended biological question.
Table 1: this compound Dosage for Motor Function and Catalepsy Models in Rodents
| Rodent Model | Species/Strain | This compound Dosage | Route of Administration | Key Findings |
| Drug-induced Catalepsy | Mice | Not specified | Not specified | Completely alleviated catalepsy induced by various drugs. |
| Haloperidol-induced Catalepsy | Rats | Not specified | Not specified | The NT-induced catalepsy was inhibited by pretreatment with this compound. |
Table 2: this compound Dosage for Cognitive Function Models in Rodents
| Rodent Model | Species/Strain | This compound Dosage | Route of Administration | Key Findings |
| Cholinergic Cognitive Impairment | Rats | 3 mg/kg | Intraperitoneal (IP) | Selectively impaired Delayed Non-Matching to Position (DNMTP) performance. |
| Cholinergic Cognitive Impairment | Rats | 10 mg/kg | Intraperitoneal (IP) | Slowed sensorimotor responding. |
Table 3: this compound Dosage for Substance Abuse Models in Rodents
| Rodent Model | Species/Strain | This compound Dosage | Route of Administration | Key Findings |
| Ethanol Self-Administration | Rats (Wistar) | 5 and 10 mg/kg | Intraperitoneal (IP) | Reduced motivation for alcohol consumption and overall intake. |
| Ethanol Self-Administration | Rats (Wistar) | 1, 5, and 10 mg/kg | Intraperitoneal (IP) | Attenuated alcohol-seeking behavior. |
| Ethanol Conditioned Place Preference | Mice | 1.0, 5.0, and 10.0 mg/kg | Not specified | Blocked the expression of ethanol-induced CPP.[5] |
Table 4: Toxicological Data for this compound in Rodents
| Parameter | Species | Dosage | Route of Administration |
| LD50 | Rat | 760 mg/kg | Oral |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound hydrochloride powder
-
Sterile saline (0.9% NaCl)
-
Sterile syringes and needles (23-25 gauge for rats, 25-27 gauge for mice)[6]
-
70% ethanol
-
Vortex mixer
-
pH meter and adjusting solutions (e.g., sterile NaOH or HCl, if necessary)
Procedure:
-
Calculate the required amount of this compound hydrochloride based on the desired dose (mg/kg) and the weight of the animals.
-
Weigh the this compound hydrochloride powder accurately.
-
Dissolve the powder in a small volume of sterile saline.
-
Gently vortex the solution until the powder is completely dissolved.
-
Adjust the final volume with sterile saline to achieve the desired concentration.
-
If necessary, check the pH of the solution and adjust it to a physiological range (approximately 7.4) to minimize irritation upon injection.
-
Draw the solution into sterile syringes, ensuring no air bubbles are present.[7]
-
Disinfect the injection site on the animal with 70% ethanol prior to administration.[8]
Haloperidol-Induced Catalepsy Bar Test in Rats
This test is used to assess motor rigidity, a key feature of Parkinsonism that can be modulated by anticholinergic drugs like this compound.
Materials:
-
Horizontal bar (1 cm in diameter, elevated 10 cm from the base)[9]
-
Stopwatch
-
Haloperidol solution (e.g., 1-2 mg/kg in saline for IP injection)[10][11]
-
This compound solution (prepared as in 3.1)
-
Test animals (rats)
Procedure:
-
Administer the test compound (this compound or vehicle) to the rats via the desired route (e.g., IP).
-
After the appropriate pre-treatment time for this compound, administer haloperidol (e.g., 1-2 mg/kg, IP) to induce catalepsy.[10][11]
-
At a set time point after haloperidol injection (e.g., 30, 60, 90, and 120 minutes), begin the catalepsy assessment.[12]
-
Gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) should be established, at which point the rat is removed from the bar if it has not descended.[12]
-
Record the descent latency for each animal at each time point. A longer latency indicates a greater degree of catalepsy.
Delayed Non-Matching to Position (DNMTP) Task in Rats
The DNMTP task is a measure of spatial working memory, which can be impaired by cholinergic antagonists.
Materials:
-
Operant chamber equipped with two retractable levers, a food dispenser, and a central nose-poke port.[13]
-
Food pellets (as reward)
-
This compound solution (prepared as in 3.1)
-
Test animals (rats), typically food-restricted to maintain motivation.
Procedure: Pre-training:
-
Habituate the rats to the operant chamber.
-
Train the rats to press the levers to receive a food reward.
-
Train the rats on the basic components of the task: a sample phase and a choice phase.
DNMTP Task Protocol:
-
Sample Phase:
-
One of the two levers is presented to the rat.
-
The rat must press the presented lever.
-
Upon a correct press, the lever retracts, and a food reward may be delivered.
-
-
Delay Phase:
-
A variable delay period is introduced (e.g., 0, 2, 4, 8, 16 seconds). During this time, both levers are retracted.
-
-
Choice Phase:
-
Both levers are presented to the rat.
-
To receive a reward, the rat must press the lever that was not presented in the sample phase (the "non-matching" lever).
-
A correct choice is rewarded with a food pellet. An incorrect choice may result in a time-out period with no reward.
-
-
Drug Administration:
-
Administer this compound or vehicle at a set time (e.g., 30 minutes) before the start of the DNMTP session.
-
-
Data Analysis:
-
The primary measure is the percentage of correct choices at each delay interval. A decrease in accuracy, particularly at longer delays, indicates an impairment in working memory.
-
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors, particularly the M1 subtype, in the central nervous system.[2] In the striatum, a key brain region for motor control, there is a delicate balance between the excitatory actions of acetylcholine and the inhibitory actions of dopamine. By blocking the action of acetylcholine on its receptors on medium spiny neurons, this compound helps to rebalance the striatal output, which is particularly relevant in dopamine-deficient states such as Parkinson's disease.
Caption: Acetylcholine-Dopamine balance in the striatum.
Experimental Workflow Diagrams
Caption: Workflow for the Haloperidol-Induced Catalepsy Test.
Caption: Workflow for the Delayed Non-Matching to Position Task.
Conclusion
The optimal dosage of this compound for in vivo rodent studies is highly dependent on the specific research question and experimental model. For studies investigating motor function and catalepsy, a range of doses has been shown to be effective. In cognitive studies, a dose of 3 mg/kg (IP) in rats has been shown to selectively impair working memory. For substance abuse models, particularly alcohol self-administration, doses between 1 and 10 mg/kg (IP) in rats have demonstrated efficacy in reducing alcohol-related behaviors. It is imperative for researchers to conduct pilot studies to determine the most appropriate dose for their specific experimental conditions. The protocols and diagrams provided herein serve as a comprehensive guide for the effective and reproducible use of this compound in preclinical research.
References
- 1. guidetopharmacology.org [guidetopharmacology.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. consensus.app [consensus.app]
- 4. hfsp.org [hfsp.org]
- 5. Effects of this compound (cholinergic muscarinic m1/m4 receptor antagonist) on ethanol conditioned place preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 8. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 9. frontiersin.org [frontiersin.org]
- 10. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 11. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. DMTP/DNMTP test [panlab.com]
Application Notes: Preparation and Use of Biperiden Solutions for In Vitro Research
Introduction
Biperiden is a synthetic anticholinergic agent primarily utilized in the treatment of Parkinson's disease and to mitigate extrapyramidal side effects induced by neuroleptic drugs.[1][2] Its mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype, within the central nervous system.[3][4][5] By blocking these receptors, this compound helps to restore the neurochemical balance between the cholinergic (excitatory) and dopaminergic (inhibitory) systems in the corpus striatum.[1][2][5] In cell culture experiments, this compound serves as a valuable tool for investigating cholinergic signaling pathways, modeling aspects of neurological disorders, and assessing the on-target and off-target effects of anticholinergic compounds. Proper preparation of this compound solutions is critical to ensure accurate and reproducible experimental outcomes.
Mechanism of Action
This compound exerts its effects by competitively blocking the binding of the neurotransmitter acetylcholine to muscarinic receptors.[1][3] In conditions like Parkinson's disease, a deficiency in dopamine leads to a relative overactivity of the cholinergic system.[1] this compound redresses this imbalance by inhibiting cholinergic transmission, thereby alleviating symptoms such as tremors and rigidity.[1][3] Beyond its primary function, some studies have investigated its weak inhibitory effect on the enzyme acetylcholinesterase (AChE), which is responsible for breaking down acetylcholine in the synaptic cleft.[4]
Protocols for this compound Solution Preparation and Cell Treatment
This section provides detailed protocols for the preparation of this compound stock and working solutions for use in typical cell culture experiments, such as cell viability assays.
Experimental Workflow Overview
The general workflow for using this compound in cell culture involves preparing a concentrated stock solution, diluting it to final working concentrations in culture medium, treating the cells for a specified duration, and finally, assessing the cellular response through an appropriate assay.
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent.
Materials:
-
This compound hydrochloride (or this compound free base) powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Calculate Required Mass: Determine the mass of this compound hydrochloride (Molar Mass: ~347.9 g/mol ) or this compound free base (Molar Mass: ~311.5 g/mol ) needed.
-
Formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molar Mass ( g/mol )
-
Example for 1 mL of 10 mM this compound HCl: 10 mmol/L * 0.001 L * 347.9 g/mol = 3.479 mg.
-
-
Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of cell culture grade DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly for 1-2 minutes until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Cell Treatment and Viability (MTT) Assay
This protocol provides an example of how to treat a cell line (e.g., a neuroblastoma line like SH-SY5Y) with this compound and assess cell viability.
Materials:
-
Cells of interest cultured in appropriate medium
-
96-well flat-bottom cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 - 10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Preparation of Working Solutions:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration well. The final DMSO concentration should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[6][7]
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound working solutions or vehicle control medium to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the use of this compound in cell culture experiments.
Table 1: Solubility and Stock Solution Parameters
| Parameter | Value | Notes / Reference |
| Compound | This compound / this compound HCl | Hydrochloride salt is commonly used. |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Universal solvent for many nonpolar compounds.[6] |
| Recommended Stock Conc. | 10 mM | A common starting concentration for in vitro studies.[8] |
| Storage Temperature | -20°C to -80°C | Aliquot to prevent freeze-thaw cycles. |
| Final DMSO Conc. in Media | ≤ 0.5% (v/v) | Higher concentrations can be cytotoxic to many cell lines.[6][7] |
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Assay Type | Typical Concentration Range | Incubation Time | Notes |
| Receptor Binding/Antagonism | 10 nM - 10 µM | 1 - 24 hours | Concentration depends on receptor density and assay sensitivity. |
| Signaling Pathway Analysis | 1 µM - 25 µM | 30 min - 48 hours | Time course experiments are recommended. |
| Cytotoxicity / Viability | 1 µM - 100 µM | 24 - 72 hours | IC₅₀ values are highly cell line and time-dependent. |
| Long-term Culture | 0.1 µM - 5 µM | Days to Weeks | Medium with fresh this compound should be replaced regularly. |
Disclaimer: These are guideline concentrations. The optimal concentration and incubation time must be determined empirically for each specific cell line and experimental setup through dose-response and time-course studies.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Anti-Parkinson Drug this compound Inhibits Enzyme Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 6. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 8. apexbt.com [apexbt.com]
High-Performance Liquid Chromatography (HPLC) Method for the Determination of Biperiden
Application Note and Protocol
This document provides a detailed methodology for the quantitative analysis of Biperiden in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is stability-indicating, enabling the accurate determination of this compound in the presence of its degradation products.
Introduction
This compound is a muscarinic receptor antagonist primarily used in the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical dosage forms. While compendial methods have traditionally relied on titrimetric and spectrophotometric procedures, these techniques often lack selectivity and are not stability-indicating.[2][3] High-Performance Liquid Chromatography (HPLC) offers a specific, sensitive, and precise alternative for the determination of this compound.
This application note details a validated, isocratic reversed-phase HPLC method suitable for routine quality control analysis of this compound in bulk drug and solid dosage forms.
Principle of the Method
The method utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. A C8 or C18 analytical column is employed with a mobile phase consisting of a mixture of an organic solvent (methanol or acetonitrile) and an acidic aqueous buffer. The separation is based on the differential partitioning of the analyte between the non-polar stationary phase and the polar mobile phase. Detection is achieved by monitoring the UV absorbance at a wavelength where this compound exhibits significant absorption, typically around 205 nm or 210 nm.[2][4][5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters from various validated HPLC methods for this compound determination.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 0.5 - 25 µg/mL[2][3] | 8 - 100 µg/mL[4][6] | 2 - 6 µg/mL[5][7] |
| Correlation Coefficient (r) | 0.9998[2][3] | 0.9999[6] | - |
| Limit of Detection (LOD) | 0.03 µg/mL[2][3] | 2.152 µg/mL[6] | - |
| Limit of Quantitation (LOQ) | 0.1 µg/mL[2][3] | 6.521 µg/mL[6] | - |
| Accuracy (Mean ± RSD %) | - | 99.71 ± 0.807[6] | - |
| Precision (RSD %) | - | 0.225 - 0.721[6] | - |
Experimental Protocol
This protocol is based on a validated stability-indicating HPLC method.[2][3]
Instrumentation and Materials
-
HPLC System: An isocratic HPLC system equipped with a UV detector.
-
Analytical Column: Symmetry C8 column (150 mm x 3.9 mm i.d., 5 µm particle size).[2] Alternatively, a conventional C18 reversed-phase column can be used.[5][7]
-
Reagents:
-
Methanol (HPLC grade)
-
Sodium dihydrogen phosphate (analytical grade)
-
1-Heptanesulfonic acid sodium salt (analytical grade)
-
Phosphoric acid or Perchloric acid (analytical grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase | Methanol : Buffer (50:50, v/v), pH 2.50[2] |
| Buffer Composition | 50 mM Sodium dihydrogen phosphate and 5 mM 1-heptanesulfonic acid sodium salt in water, with pH adjusted to 2.50 with phosphoric acid.[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 20 µL[7] |
| Column Temperature | 25 °C[7] |
| Detection Wavelength | 205 nm[2][5] |
| Run Time | 10 min[7] |
Preparation of Solutions
-
Buffer Preparation: Dissolve 6.0 g of sodium dihydrogen phosphate and 2.0 g of sodium perchlorate in 1000 mL of purified water. Adjust the pH to 2.5 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.[7]
-
Mobile Phase Preparation: Mix the prepared buffer and methanol in a 50:50 (v/v) ratio. Degas the mobile phase before use.
-
Standard Stock Solution (0.4 mg/mL): Accurately weigh and dissolve 20 mg of this compound hydrochloride reference standard in a 50 mL volumetric flask with methanol.[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5 - 25 µg/mL).[2][3]
Sample Preparation (for Solid Dosage Forms)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound hydrochloride and transfer it to a suitable volumetric flask.[8]
-
Add a portion of the mobile phase (or methanol), sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[8]
-
Dilute to volume with the mobile phase to achieve a final concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.[9]
Method Validation
The analytical method should be validated according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7]
Diagrams
Caption: Experimental workflow for this compound analysis by HPLC.
Caption: Relationship between HPLC method attributes and applications.
References
- 1. View of HPLC Determination of this compound in Solid Dosage Forms [proceedings.bas.bg]
- 2. Development and validation of a stability-indicating high performance liquid chromatographic (HPLC) assay for this compound in bulk form and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. HPLC Determination of this compound in Solid Dosage Forms | Proceedings of the Bulgarian Academy of Sciences [proceedings.bas.bg]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. drugfuture.com [drugfuture.com]
- 9. nacalai.com [nacalai.com]
Application Notes and Protocols: Utilizing Biperiden in Animal Models of Extrapyramidal Symptoms
Audience: Researchers, scientists, and drug development professionals.
Introduction: Extrapyramidal symptoms (EPS), such as parkinsonism, dystonia, and akathisia, are significant and debilitating side effects associated with antipsychotic medications, particularly typical neuroleptics that act as dopamine D2 receptor antagonists.[1][2] Developing animal models that faithfully replicate these symptoms is crucial for understanding their pathophysiology and for screening novel therapeutic agents with a lower risk of these side effects.
This document provides a detailed guide to the principles and protocols for studies involving drug-induced EPS in rodents. It is critical to note that Biperiden is not used to create or induce an animal model of EPS. Instead, the model is established using a neuroleptic agent like haloperidol. This compound, a centrally-acting anticholinergic drug, serves as a positive control agent to reverse the induced symptoms.[3][4] This reversal validates the model's neurochemical basis—the dopamine-acetylcholine imbalance—and provides a benchmark against which new potential treatments can be compared.[3][5]
Principle of the Model and Mechanism of Action
The prevailing hypothesis for neuroleptic-induced EPS is an imbalance between the dopaminergic and cholinergic systems in the corpus striatum.[3]
-
Induction with Haloperidol: Typical antipsychotics like haloperidol are potent antagonists of the dopamine D2 receptor. In the striatum, dopamine normally exerts an inhibitory effect on cholinergic interneurons. By blocking D2 receptors, haloperidol removes this inhibition, leading to a relative overactivity of the cholinergic system.[6] This cholinergic hyperactivity is believed to be a primary driver of EPS, particularly parkinsonian symptoms like catalepsy and rigidity.[6][7]
-
Reversal with this compound: this compound is a muscarinic acetylcholine receptor antagonist with high affinity for M1 receptors, which are abundant in the striatum.[3][5] By blocking these receptors, this compound counteracts the effects of the cholinergic surplus, thereby helping to restore the functional balance between the dopaminergic and cholinergic systems.[3] This action alleviates the motor deficits, making this compound an effective treatment for drug-induced EPS.[3][4]
Signaling Pathway Diagram
Caption: Mechanism of EPS induction by haloperidol and reversal by this compound.
General Experimental Workflow
A typical study involves acclimatizing the animals, establishing baseline motor function, inducing EPS with a neuroleptic, assessing the severity of symptoms, administering the test compound or this compound, and finally re-evaluating the symptoms to measure the degree of reversal.
Workflow Diagram
Caption: A standard workflow for evaluating this compound in an EPS animal model.
Data Presentation: Dosing and Expected Outcomes
Quantitative data should be organized to clearly compare the effects across different treatment groups.
Table 1: Summary of Dosing Parameters for Induction and Reversal
| Compound | Animal Model | Dose Range | Route of Admin. | Purpose | Reference |
|---|---|---|---|---|---|
| Haloperidol | Rat / Mouse | 0.5 - 2 mg/kg | Intraperitoneal (i.p.) | EPS Induction | [6][8][9][10] |
| This compound | Mouse | 2 mg/kg | Intraperitoneal (i.p.) | EPS Reversal (Positive Control) | [11] |
| Vehicle | Rat / Mouse | 10 ml/kg | Oral or i.p. | Control (e.g., Saline, 1% Gum Acacia) |[12] |
Table 2: Example Quantitative Data from Catalepsy Bar Test
| Treatment Group | N | Mean Catalepsy Duration (seconds) ± SEM |
|---|---|---|
| Vehicle Control | 10 | 5.2 ± 1.5 |
| Haloperidol (1 mg/kg) | 10 | 155.8 ± 12.3 |
| Haloperidol (1 mg/kg) + this compound (2 mg/kg) | 10 | 25.4 ± 8.9 |
Note: Data are hypothetical and for illustrative purposes only. A cut-off time of 180 seconds is commonly used.[13][14]
Detailed Experimental Protocols
Protocol 1: Induction of Catalepsy with Haloperidol
Objective: To induce a state of catalepsy in rodents, a key parkinsonian-like extrapyramidal symptom.
Materials:
-
Male Wistar rats (200-250g) or Swiss mice (25-30g).
-
Haloperidol solution (e.g., 1 mg/mL in saline with a drop of glacial acetic acid to aid dissolution, then pH neutralized).
-
Syringes (1 mL) and needles (25-27 gauge).
-
Animal scale.
Procedure:
-
Weigh each animal accurately to calculate the precise dose volume.
-
The most frequent dose of haloperidol used for catalepsy induction is 1.0 mg/kg.[8]
-
Administer the calculated volume of haloperidol solution via intraperitoneal (i.p.) injection. For a 250g rat receiving a 1 mg/kg dose, this would be 0.25 mL of a 1 mg/mL solution.
-
Administer a corresponding volume of the vehicle (e.g., saline) to the control group.
-
Return the animals to their home cages and allow the drug to take effect. Peak cataleptic effects are typically observed between 60 and 120 minutes post-injection.[7][9]
-
Proceed to behavioral assessment within this time window.
Protocol 2: Assessment of Catalepsy (Bar Test)
Objective: To quantify the cataleptic state induced by haloperidol.
Materials:
-
Catalepsy bar apparatus: A horizontal wooden or metal bar (approx. 1 cm in diameter) elevated 6-9 cm above a flat surface for rats, or 3 cm for mice.[7]
-
Stopwatch.
Procedure:
-
At a predetermined time point after haloperidol injection (e.g., 60 minutes), gently place the animal on the testing surface.
-
Carefully position the animal's forepaws onto the elevated horizontal bar.
-
As soon as the paws are placed, start the stopwatch.
-
Measure the latency (in seconds) for the animal to remove both forepaws from the bar and return to a normal posture. This is the catalepsy score.
-
If the animal does not move within a set cut-off time (e.g., 180 or 300 seconds), remove it from the bar and record the cut-off time as its score.[6][13]
-
A common scoring system involves rating the severity of catalepsy based on the animal's response.[7]
Protocol 3: Reversal of Catalepsy with this compound
Objective: To assess the ability of this compound to reverse haloperidol-induced catalepsy.
Materials:
-
Haloperidol-treated animals exhibiting catalepsy.
-
This compound solution (e.g., 2 mg/mL in saline).
-
Syringes and needles.
Procedure:
-
This protocol can be performed in two main ways:
-
Pre-treatment: Administer this compound (e.g., 2 mg/kg, i.p.) or vehicle 30 minutes before the haloperidol injection.[11]
-
Reversal: Induce catalepsy with haloperidol first. At the point of peak catalepsy (e.g., 60 minutes post-haloperidol), administer this compound or vehicle and re-test for catalepsy 30-60 minutes later.
-
-
For the pre-treatment paradigm, follow Protocol 1, ensuring the test group receives this compound and the control groups receive vehicle prior to the haloperidol challenge.
-
Following drug administration, assess catalepsy using the Bar Test as described in Protocol 2 at various time intervals (e.g., 30, 60, 90, and 120 minutes after the haloperidol injection).[7]
-
Compare the catalepsy scores between the group receiving Haloperidol alone and the group receiving Haloperidol + this compound. A significant reduction in catalepsy duration in the this compound group indicates a successful reversal of EPS-like symptoms.
References
- 1. Extrapyramidal system neurotoxicity: animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment of animal models and behavioral studies for autism spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound and haloperidol plasma levels and extrapyramidal side effects in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. No difference in the effect of this compound and amantadine on parkinsonian- and tardive dyskinesia-type involuntary movements: a double-blind crossover, placebo-controlled study in medicated chronic schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Haloperidol‐induced catalepsy as an animal model for parkinsonism: A systematic review of experimental studies [ouci.dntb.gov.ua]
- 9. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 10. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Administration of haloperidol with this compound reduces mRNAs related to the ubiquitin-proteasome system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reversing haloperidol-induced catalepsy: Topics by Science.gov [science.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Biperiden as a Positive Control in Anticholinergic Drug Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biperiden is a well-established anticholinergic agent that acts as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), with a notable selectivity for the M1 subtype.[1] This property makes it an excellent positive control for in vitro and in vivo screening assays designed to identify and characterize novel anticholinergic drugs. These application notes provide detailed protocols for utilizing this compound in common screening assays, summarize its binding and functional data, and illustrate the underlying signaling pathways.
Mechanism of Action
This compound exerts its anticholinergic effects by blocking the action of acetylcholine, a major neurotransmitter in the central and peripheral nervous systems. In the context of drug screening, its primary mechanism is the competitive antagonism of muscarinic acetylcholine receptors. There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. This compound shows the highest affinity for the M1 receptor subtype, which is predominantly coupled to Gq proteins. Antagonism of M1 receptors by this compound inhibits the Gq-mediated signaling cascade, preventing the activation of phospholipase C (PLC) and the subsequent mobilization of intracellular calcium.[2][3] this compound also exhibits affinity for other muscarinic receptor subtypes, albeit to a lesser extent.[1]
Data Presentation
The following tables summarize the quantitative data for this compound in various anticholinergic screening assays.
Table 1: Muscarinic Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Radioligand | Cell Line | Reference |
| M1 | 0.48 | [3H]-NMS | CHO | [1] |
| M2 | 6.3 | [3H]-NMS | CHO | [1] |
| M3 | 3.9 | [3H]-NMS | CHO | [1] |
| M4 | 2.4 | [3H]-NMS | CHO | [1] |
| M5 | 6.3 | [3H]-NMS | CHO | [1] |
Ki: Inhibition constant; [3H]-NMS: [3H]-N-methylscopolamine; CHO: Chinese Hamster Ovary cells.
Table 2: Functional Antagonism of this compound
| Assay Type | Cell Line | Agonist | This compound IC50 | Reference |
| Calcium Mobilization | CHO-M1 | Carbachol | Data not available; protocol allows for determination | Protocol described herein |
IC50: Half-maximal inhibitory concentration; CHO-M1: Chinese Hamster Ovary cells expressing M1 receptors.
Table 3: In Vivo Anticholinergic Activity of this compound
| Animal Model | Agonist | Endpoint | This compound ED50 | Reference |
| Mouse | Oxotremorine | Tremor Inhibition | Data not available; protocol allows for determination | Protocol described herein |
ED50: Half-maximal effective dose.
Experimental Protocols
In Vitro Assay: Muscarinic Receptor Competitive Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for muscarinic receptors using this compound as a positive control.
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (e.g., CHO-M1 cells)
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
This compound hydrochloride
-
Test compounds
-
Non-specific binding control: Atropine (1 µM)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Plate shaker
Procedure:
-
Prepare serial dilutions of this compound and test compounds in assay buffer.
-
In a 96-well plate, add 25 µL of assay buffer (for total binding), 25 µL of 1 µM atropine (for non-specific binding), or 25 µL of diluted this compound or test compound.
-
Add 25 µL of [3H]-NMS at a concentration near its Kd value.
-
Add 200 µL of the cell membrane preparation (containing 10-50 µg of protein) to each well.
-
Incubate the plate on a plate shaker for 60-120 minutes at room temperature.
-
Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 values for this compound and test compounds by non-linear regression analysis of the competition binding curves.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Assay: Calcium Mobilization Assay (FLIPR)
This protocol outlines a functional assay to measure the antagonist activity of compounds on M1 receptors by monitoring changes in intracellular calcium levels using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
CHO-M1 cells (or other suitable cell line expressing M1 receptors)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
FLIPR Calcium Assay Kit (or equivalent calcium-sensitive dye like Fluo-4 AM)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Probenecid (optional, to prevent dye extrusion)
-
Muscarinic agonist: Carbachol or Acetylcholine
-
This compound hydrochloride
-
Test compounds
-
Black-walled, clear-bottom 96- or 384-well microplates
-
FLIPR instrument
Procedure:
-
Seed CHO-M1 cells into black-walled, clear-bottom microplates and culture overnight to form a confluent monolayer.
-
On the day of the assay, remove the culture medium.
-
Prepare the calcium dye loading buffer according to the manufacturer's instructions, often including the dye and probenecid in the assay buffer.
-
Add the loading buffer to each well and incubate for 1 hour at 37°C in the dark.
-
During the incubation, prepare serial dilutions of this compound and test compounds in assay buffer. Also, prepare the agonist (e.g., carbachol) at a concentration that will give a final EC80 response.
-
After incubation, place the cell plate into the FLIPR instrument.
-
Add the diluted this compound or test compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Initiate the fluorescence reading and add the agonist to all wells.
-
Monitor the change in fluorescence over time (typically 1-3 minutes).
-
The antagonist activity is measured as the inhibition of the agonist-induced calcium signal.
-
Generate dose-response curves and calculate the IC50 values for this compound and the test compounds.
In Vivo Assay: Oxotremorine-Induced Tremor Model in Mice
This protocol describes an in vivo model to assess the central anticholinergic activity of compounds by measuring their ability to inhibit tremors induced by the muscarinic agonist oxotremorine.[2][4]
Materials:
-
Male mice (e.g., Swiss Webster, 20-25 g)
-
Oxotremorine sesquifumarate
-
Saline solution (0.9% NaCl)
-
This compound hydrochloride
-
Test compounds
-
Observation cages
-
Timer
-
Tremor scoring scale (e.g., 0 = no tremor, 1 = slight tremor, 2 = moderate tremor, 3 = severe tremor) or an automated tremor analysis system.
Procedure:
-
Acclimatize the mice to the experimental room and observation cages.
-
Prepare solutions of oxotremorine, this compound, and test compounds in saline.
-
Administer this compound (as a positive control), the test compound, or vehicle (saline) to different groups of mice via an appropriate route (e.g., intraperitoneal, i.p.). The pre-treatment time will depend on the pharmacokinetic properties of the compounds (typically 30-60 minutes).
-
After the pre-treatment period, administer oxotremorine (e.g., 0.5 mg/kg, subcutaneous, s.c.) to induce tremors.[2][5]
-
Observe each mouse individually for the presence and severity of tremors at specific time points after oxotremorine administration (e.g., 5, 15, 30, and 45 minutes).
-
Score the tremor intensity at each time point.
-
Calculate the total tremor score for each animal.
-
Determine the percentage of tremor inhibition for each treatment group compared to the vehicle-control group.
-
Calculate the ED50 value for this compound and active test compounds.
Visualization of Signaling Pathways and Workflows
Muscarinic M1 Receptor (Gq-coupled) Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. [Power spectral analysis of tremor induced by TRH and oxotremorine in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Device for quantitating tremor activity in mice: Antitremor activity of atropine versus soman- and oxotremorine-induced… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Biperiden-Induced Changes in Neurotransmitter Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biperiden is an anticholinergic agent predominantly used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] Its primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype, within the central nervous system.[3][4] This action helps to restore the neurochemical balance between acetylcholine and dopamine in the striatum, which is disrupted in parkinsonian syndromes.[5] Emerging evidence also suggests that this compound may act as a use-dependent, uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, further influencing glutamatergic neurotransmission.[1]
Understanding the precise quantitative effects of this compound on various neurotransmitter systems is crucial for elucidating its therapeutic mechanisms, optimizing dosing strategies, and developing novel therapeutic agents. This application note provides detailed protocols for measuring this compound-induced changes in key neurotransmitters—acetylcholine (ACh), dopamine (DA), gamma-aminobutyric acid (GABA), and norepinephrine (NE)—using the established techniques of in vivo microdialysis coupled with high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Signaling Pathways and Mechanisms
This compound's primary action is the blockade of M1 muscarinic acetylcholine receptors on striatal neurons. This disinhibits downstream signaling pathways, ultimately modulating the release of several key neurotransmitters. The intricate interplay between the cholinergic and dopaminergic systems in the striatum is a critical aspect of this compound's therapeutic effect.
Quantitative Data on Neurotransmitter Changes
The following table summarizes the quantitative effects of this compound on the release of various neurotransmitters as determined by in vitro studies on rabbit brain slices. It is important to note that in vivo studies are needed to confirm these findings under physiological conditions.
| Neurotransmitter | Brain Region | This compound Concentration | Effect on Evoked Release | Reference |
| Dopamine (DA) | Caudate Nucleus | 1-10 µM | Facilitated | [6] |
| Acetylcholine (ACh) | Caudate Nucleus | 1-10 µM | Enhanced | [6] |
| GABA | Caudate Nucleus | 1-10 µM | Reduced | [6] |
| Noradrenaline (NA) | Cortex | 1-10 µM | No significant effect on evoked release | [6] |
Experimental Protocols
In Vivo Microdialysis
This protocol describes the implantation of a microdialysis probe into the striatum of a rat for the collection of extracellular fluid containing neurotransmitters.
Materials:
-
Male Wistar rats (250-300 g)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm active membrane, 20 kDa MWCO)
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4
-
This compound hydrochloride
-
Fraction collector
Procedure:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Perform a craniotomy at the coordinates corresponding to the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm from bregma; DV: -5.0 mm from dura).
-
Slowly lower the microdialysis probe into the striatum.
-
Perfuse the probe with aCSF at a constant flow rate of 1-2 µL/min.
-
Allow a stabilization period of at least 2-3 hours to establish a stable baseline.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small volume of antioxidant solution (e.g., 0.1 M perchloric acid) to prevent neurotransmitter degradation.
-
Administer this compound systemically (e.g., intraperitoneal injection) or locally via reverse dialysis through the probe.
-
Continue collecting dialysate samples at the same intervals for the desired post-treatment period.
-
Store collected samples at -80°C until analysis by HPLC-ECD.
HPLC-ECD Analysis of Neurotransmitters
This section provides generalized protocols for the analysis of different neurotransmitters from microdialysate samples. Specific parameters may need to be optimized based on the HPLC system and detector used.
a) Acetylcholine (ACh) Analysis
Detection of ACh by ECD requires enzymatic conversion to an electrochemically active compound.[6][7]
-
Principle: Acetylcholinesterase (AChE) hydrolyzes ACh to choline, and choline oxidase then converts choline to betaine and hydrogen peroxide (H₂O₂). The H₂O₂ is detected at a platinum electrode.[7]
-
HPLC System:
-
Column: Reversed-phase C18 column
-
Mobile Phase: Phosphate buffer containing an ion-pairing reagent (e.g., sodium 1-decanesulfonate).[5]
-
Enzyme Reactor: A post-column immobilized enzyme reactor (IMER) containing AChE and choline oxidase.[5]
-
Detector: Electrochemical detector with a platinum working electrode.[7]
-
Potential: +450 mV vs. Ag/AgCl.[5]
-
b) Dopamine (DA), Norepinephrine (NE), and their Metabolites Analysis
DA and NE are electroactive and can be directly detected by ECD.
-
HPLC System:
-
Mobile Phase: A buffered aqueous solution (e.g., phosphate or citrate buffer) containing an ion-pairing agent (e.g., sodium dodecyl sulfate) and a small percentage of organic modifier (e.g., methanol or acetonitrile).[8][10]
-
Detector: Electrochemical detector with a glassy carbon working electrode.[11]
-
Potential: +220 mV to +275 mV vs. Ag/AgCl.[10]
c) GABA Analysis
GABA is not electroactive and requires pre-column derivatization.[2][3]
-
Principle: GABA is derivatized with o-phthalaldehyde (OPA) and a thiol-containing compound (e.g., 2-mercaptoethanol) or sulfite to form a fluorescent and electrochemically active isoindole derivative.[2][3]
-
HPLC System:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Phosphate or acetate buffer with an organic modifier.
-
Detector: Electrochemical detector with a glassy carbon working electrode or a fluorescence detector.
-
Potential (ECD): +0.4 V vs. Ag/AgCl.[2]
-
Receptor Binding Assay
To determine the affinity of this compound for its target receptors, a competitive radioligand binding assay can be performed.
Principle:
This assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand (e.g., [³H]pirenzepine for M1 receptors) for binding to receptors in a tissue homogenate or cell membrane preparation.
Materials:
-
Rat brain tissue (e.g., striatum) or cells expressing the target receptor
-
Radiolabeled ligand (e.g., [³H]pirenzepine)
-
Unlabeled this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a membrane homogenate from the tissue or cells.
-
In a series of tubes, add a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound to the membrane preparation.
-
Include tubes with only the radiolabeled ligand (total binding) and tubes with the radiolabeled ligand and a high concentration of a known non-specific ligand (non-specific binding).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
Conclusion
The protocols outlined in this application note provide a comprehensive framework for investigating the effects of this compound on neurotransmitter systems. By employing in vivo microdialysis coupled with HPLC-ECD, researchers can obtain valuable quantitative data on the dynamic changes in acetylcholine, dopamine, GABA, and norepinephrine levels following this compound administration. These data, in conjunction with receptor binding assays, will contribute to a more complete understanding of this compound's neuropharmacological profile and facilitate the development of more targeted and effective therapies for movement disorders. Further in vivo studies are warranted to establish a clear dose-response relationship for this compound's effects on these neurotransmitter systems in relevant animal models.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. High sensitivity HPLC assay for GABA in brain dialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Choline and Acetylcholine - Antec Scientific [antecscientific.com]
- 5. Microdialysis and HPLC [bio-protocol.org]
- 6. HPLC/EC Detection and Quantification of Acetylcholine in Dialysates | Springer Nature Experiments [experiments.springernature.com]
- 7. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. besjournal.com [besjournal.com]
- 9. Rapid determination of dopamine and its metabolites during in vivo cerebral microdialysis by routine high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Biperiden Hydrochloride Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Biperiden hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound hydrochloride?
A1: this compound hydrochloride is generally characterized as being slightly soluble in water.[1][2][3][4] Some sources state it is practically insoluble in water.[5] Its solubility in water has been reported to be up to 5 mM.
Q2: What factors can influence the solubility of this compound hydrochloride?
A2: The solubility of this compound hydrochloride can be influenced by several factors, including:
-
pH: As a hydrochloride salt of a weakly basic drug, its solubility is pH-dependent and tends to be higher in acidic conditions. Dissolution studies are often performed in 0.1N HCl.[6][7][8]
-
Temperature: While not extensively documented in the provided results, temperature typically affects solubility.
-
Co-solvents: The presence of water-miscible organic solvents can increase its solubility.[9][10]
-
Excipients: The formation of inclusion complexes with agents like cyclodextrins can significantly enhance its aqueous solubility.[6][7][11]
Q3: Are there any recommended solvents other than water for dissolving this compound hydrochloride?
A3: Yes, this compound hydrochloride shows better solubility in some organic solvents. It is soluble to 10 mM in DMSO and is also soluble in methanol and ethanol.[3]
Troubleshooting Guide
Issue: this compound hydrochloride is not dissolving in my aqueous buffer.
Possible Causes and Solutions:
-
Suboptimal pH: The pH of your aqueous solution may be too high. This compound hydrochloride's solubility is favored in acidic environments.
-
Troubleshooting Step: Try lowering the pH of your solution. For many applications, starting with a buffer in the pH range of 4-6 may improve solubility. The European Pharmacopoeia notes a pH range of 5.0 to 6.5 for a solution.[1]
-
-
Low Intrinsic Solubility: The inherent solubility of this compound hydrochloride in water is low.
-
Troubleshooting Step 1: Utilize a Co-solvent. Adding a water-miscible organic solvent can help. Ethanol, propylene glycol, or polyethylene glycol (PEG) are common choices. Start with a small percentage of the co-solvent (e.g., 5-10% v/v) and incrementally increase it while monitoring for precipitation.
-
Troubleshooting Step 2: Employ Cyclodextrin Complexation. This is a highly effective method for increasing the aqueous solubility of poorly soluble drugs like this compound hydrochloride.[7][11] Hydroxypropyl-β-cyclodextrin (HPβ-CD) and β-cyclodextrin (β-CD) have been shown to be effective.[6][7][8] See the detailed protocols below for preparing inclusion complexes.
-
Issue: My this compound hydrochloride solution is cloudy or forms a precipitate over time.
Possible Causes and Solutions:
-
Supersaturation: The initial dissolution may have resulted in a supersaturated solution that is not stable.
-
Troubleshooting Step: Re-evaluate your concentration. It may be necessary to work at a lower concentration or to use one of the solubility enhancement techniques mentioned above to maintain stability.
-
-
pH Shift: The pH of your solution may have changed over time, leading to precipitation.
-
Troubleshooting Step: Ensure your solution is adequately buffered and re-verify the pH.
-
-
Temperature Fluctuation: A decrease in temperature can reduce solubility and cause precipitation.
-
Troubleshooting Step: Store your solution at a constant and appropriate temperature. Gentle warming may help redissolve the precipitate, but be cautious of potential degradation at elevated temperatures.
-
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound hydrochloride.
| Solvent System | Concentration | Reference |
| Water | Soluble up to 5 mM | |
| DMSO | Soluble up to 10 mM | |
| 0.1N HCl | Used as a dissolution medium for in-vitro release studies | [6][7][8] |
Experimental Protocols
Protocol 1: Solubility Enhancement using the Kneading Method with Hydroxypropyl-β-Cyclodextrin (HPβ-CD)
This method creates an inclusion complex to improve the aqueous solubility of this compound hydrochloride.[6][11]
Materials:
-
This compound hydrochloride
-
Hydroxypropyl-β-cyclodextrin (HPβ-CD)
-
Ethanol (50% in water)
-
Mortar and pestle
-
Desiccator with fused calcium chloride
-
Sieve (No. 80)
Procedure:
-
Weigh out this compound hydrochloride and HPβ-CD in the desired molar ratio (e.g., 1:1 or 1:2).
-
Place the HPβ-CD into the mortar.
-
Add a small amount of 50% ethanol to the mortar and triturate to form a slurry-like consistency.
-
Gradually add the this compound hydrochloride to the slurry while continuously triturating.
-
Continue the kneading process for approximately one hour to ensure thorough mixing and complex formation.
-
Spread the resulting slurry in a thin layer and air-dry for 24 hours.
-
Pulverize the dried complex and pass it through a No. 80 sieve.
-
Store the final complex in a desiccator over fused calcium chloride until use.
Protocol 2: Quantification of this compound hydrochloride using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantification of this compound hydrochloride, which is essential for solubility studies. Specific parameters may need to be optimized for your system.[5][12][13][14][15]
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column
Reagents:
-
Acetonitrile (HPLC grade)
-
Buffer solution (e.g., phosphate buffer, as method development may be needed)
-
This compound hydrochloride reference standard
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and the buffer solution in an appropriate ratio. The mobile phase may require optimization for best peak shape and retention time.
-
Standard Solution Preparation: Prepare a stock solution of the this compound hydrochloride reference standard in a suitable solvent (e.g., methanol or the mobile phase). Prepare a series of working standard solutions by diluting the stock solution to known concentrations.
-
Sample Preparation: Dissolve the experimental samples containing this compound hydrochloride in the same solvent as the standard solutions and dilute as necessary to fall within the concentration range of the standard curve.
-
Chromatographic Conditions:
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound hydrochloride in the samples by interpolating their peak areas from the calibration curve.
Visualizations
This compound's Mechanism of Action
This compound is a muscarinic acetylcholine receptor (mAChR) antagonist with a preference for the M1 subtype.[3] The following diagram illustrates the simplified signaling pathway that this compound inhibits.
Caption: Simplified M1 muscarinic receptor signaling pathway inhibited by this compound.
Experimental Workflow for Solubility Enhancement
The following diagram outlines the logical steps for addressing this compound hydrochloride solubility issues.
Caption: Troubleshooting workflow for this compound hydrochloride solubility.
References
- 1. drugfuture.com [drugfuture.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. This compound hydrochloride | 1235-82-1 [chemicalbook.com]
- 4. digicollections.net [digicollections.net]
- 5. researchgate.net [researchgate.net]
- 6. media.neliti.com [media.neliti.com]
- 7. ijrpns.com [ijrpns.com]
- 8. researchgate.net [researchgate.net]
- 9. wisdomlib.org [wisdomlib.org]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Solubility enhancement of biperidine HCl by complexation with hydroxypropyl β-cyclodextrin | Journal of Applied Pharmaceutical Research [japtronline.com]
- 12. HPLC Determination of this compound in Solid Dosage Forms | Proceedings of the Bulgarian Academy of Sciences [proceedings.bas.bg]
- 13. tsijournals.com [tsijournals.com]
- 14. researchgate.net [researchgate.net]
- 15. View of HPLC Determination of this compound in Solid Dosage Forms [proceedings.bas.bg]
- 16. impactfactor.org [impactfactor.org]
Minimizing Biperiden-induced side effects in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using biperiden in animal studies. Our goal is to help you minimize this compound-induced side effects and ensure the successful execution of your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue: Animals exhibit excessive sedation or hypoactivity after this compound administration.
-
Question: My rodents are showing significant drowsiness and reduced movement after I administered this compound. What should I do?
-
Answer:
-
Dose Reduction: The most common reason for excessive sedation is a high dose of this compound.[1][2] Consider reducing the dose in your next experimental cohort. It is recommended to perform a dose-response study to determine the optimal dose that achieves the desired therapeutic effect with minimal sedation.
-
Route of Administration: The route of administration can influence the onset and intensity of side effects. Intravenous administration can lead to more acute and pronounced effects.[3] If you are using IV administration, consider a slower infusion rate.[3] Alternatively, explore subcutaneous or oral administration, which may lead to a slower absorption and reduced peak-dose effects.
-
Acclimatization: Ensure that the animals are properly acclimatized to the experimental conditions before this compound administration to minimize stress-induced potentiation of sedative effects.
-
Timing of Behavioral Testing: Conduct behavioral tests during the light phase for nocturnal animals, as their baseline activity will be lower, and sedative effects might be more pronounced.
-
Issue: Animals are showing signs of cognitive impairment that may interfere with behavioral test results.
-
Question: I am conducting a memory and learning study, but the this compound-treated animals are performing poorly, which might be due to cognitive side effects. How can I mitigate this?
-
Answer:
-
Dose Adjustment: Cognitive impairment is a known side effect of this compound.[4] A lower dose might be sufficient to achieve the desired effect on the motor system without causing significant cognitive deficits.
-
Selective M1 Antagonists: If your research allows, consider using a more selective M1 muscarinic antagonist. While this compound has a high affinity for M1 receptors, it is not entirely selective.[5] More selective compounds might offer a better therapeutic window with fewer cognitive side effects.
-
Behavioral Test Selection: Choose behavioral paradigms that are less sensitive to motor impairments. For example, in the Morris water maze, focus on measures like path length rather than swim speed to assess cognitive function.[6][7]
-
Co-administration with a Cholinesterase Inhibitor: In cases of severe anticholinergic-induced cognitive dysfunction, co-administration of a cholinesterase inhibitor like physostigmine can be considered to counteract the effects of this compound.[8] However, this should be done with caution and under a carefully designed protocol, as it can also affect the primary outcomes of your study.
-
Issue: Animals are exhibiting signs of peripheral anticholinergic side effects (e.g., dry mouth, urinary retention).
-
Question: I've noticed signs of dry mouth and difficulty with urination in my this compound-treated animals. How can I manage these side effects?
-
Answer:
-
Hydration: Ensure that animals have easy access to water. Gel packs or water-rich foods can supplement hydration, especially if dry mouth is affecting their ability to drink.
-
Dietary Adjustments: If constipation is observed, a diet with higher fiber content can be beneficial.
-
Dose and Route: As with central side effects, adjusting the dose and route of administration can help minimize peripheral effects. Slower absorption through oral or subcutaneous routes may be better tolerated.
-
Monitoring: Closely monitor the animals for signs of distress. If urinary retention is severe, veterinary intervention may be necessary.
-
Frequently Asked Questions (FAQs)
General Questions
-
What is the mechanism of action of this compound? this compound is a centrally acting anticholinergic agent. It competitively antagonizes muscarinic acetylcholine receptors, primarily the M1 subtype, in the corpus striatum. This action helps to restore the balance between the cholinergic and dopaminergic systems, which is disrupted in conditions like Parkinson's disease.[3][9]
-
What are the common side effects of this compound in animal studies? Common side effects include atropine-like effects such as dry mouth, blurred vision, drowsiness, euphoria or disorientation, urinary retention, and constipation.[3] At higher doses, more severe effects like confusion, hallucinations, agitation, and motor impairment can occur.[1][9]
Dosing and Administration
-
How do I determine the correct dose of this compound for my animal model? The appropriate dose will depend on the animal species, the specific research question, and the desired level of receptor blockade. It is crucial to conduct a pilot study with a range of doses to establish a dose-response curve for both the therapeutic effects and the side effects in your specific model.
-
What is the recommended route of administration? this compound can be administered orally, intravenously, subcutaneously, or intraperitoneally. The choice of route will depend on the desired pharmacokinetic profile. IV administration provides rapid onset but may lead to more pronounced side effects, which can be mitigated by a slow infusion.[3] Oral and subcutaneous routes offer slower absorption and potentially fewer acute side effects.
-
How should I prepare and store this compound solutions for injection? this compound hydrochloride is soluble in water. Solutions for injection should be prepared under sterile conditions using an appropriate vehicle, such as sterile saline. The stability of the solution will depend on the concentration and storage conditions. It is advisable to prepare fresh solutions for each experiment or to validate the stability of stored solutions.[10][11]
Troubleshooting Specific Experimental Paradigms
-
How can I minimize the impact of this compound-induced motor deficits in the Open Field Test? When assessing anxiety-like behavior, focus on parameters that are less dependent on overall activity levels, such as the time spent in the center of the arena versus the periphery. Analyze the data as a ratio of center time to total time to normalize for differences in locomotor activity.
-
What precautions should I take when using this compound in the Morris Water Maze? this compound can induce hypothermia, which can be exacerbated by the water maze.[12] It is critical to maintain the water temperature within the recommended range (typically 20-24°C for rats) and to thoroughly dry the animals after each trial. Monitor animals for any signs of hypothermia. Additionally, be aware that motor impairments can affect swim speed, so focus on measures of spatial learning like path length and time spent in the target quadrant during the probe trial.[12][13]
Data Presentation
Table 1: Dose-Dependent Side Effects of this compound in Rodents
| Species | Route | Dose (mg/kg) | Observed Side Effects | Reference |
| Rat | i.p. | 3 | Disrupted short-term memory (delay-dependent) | [14] |
| Rat | i.p. | 10 | Slowed sensorimotor responding | [14] |
| Rat | i.p. | 40 | Hyperactive and hypoactive states, EEG changes | [15] |
| Mouse | s.c. | 0.1 - 10 | Dose-dependent amnesic effects | [16] |
Table 2: Comparison of Anticholinergic Alternatives to this compound
| Drug | Primary Receptor Target | Common Side Effects in Animal Models | Notes |
| This compound | Muscarinic M1 | Sedation, cognitive impairment, dry mouth, urinary retention | Widely used, but has a notable side effect profile.[3][9] |
| Trihexyphenidyl | Muscarinic | Similar to this compound; may have a slightly different side effect profile regarding sedation. | One study in humans suggested this compound is more sedating.[17] |
| Benztropine | Muscarinic and Dopamine Reuptake Inhibition | Similar to other anticholinergics. | The dual mechanism may offer different therapeutic effects. |
| Scopolamine | Non-selective Muscarinic | Induces more diffuse behavioral disruption compared to this compound, affecting sensorimotor responding, motivation, and attention. | Often used to model cognitive dysfunction, but with significant side effects.[14] |
Experimental Protocols
Protocol: Open Field Test with this compound Administration
-
Apparatus: A square or circular arena with walls high enough to prevent escape. The arena should be made of a non-porous material that is easy to clean.
-
Animal Preparation:
-
House animals individually for at least 24 hours before testing to minimize social stress.
-
Handle animals for several days before the experiment to habituate them to the researcher.
-
Administer this compound or vehicle at the predetermined time before the test (e.g., 30 minutes for i.p. injection).
-
-
Procedure:
-
Place the animal gently in the center of the open field.
-
Record the animal's activity for a set period (e.g., 5-10 minutes) using a video tracking system.
-
Parameters to measure include:
-
Total distance traveled
-
Time spent in the center zone vs. the periphery
-
Rearing frequency
-
Grooming duration
-
-
After each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.
-
-
Minimizing Side Effects During the Protocol:
-
Ensure the testing room has low light and minimal noise to reduce anxiety.
-
Habituate the animals to the injection procedure with saline injections for a few days prior to the experiment to reduce stress associated with the injection itself.
-
Protocol: Morris Water Maze with this compound Administration
-
Apparatus: A circular pool filled with opaque water (using non-toxic paint or powdered milk) maintained at a constant temperature (e.g., 22 ± 2°C). A hidden platform is submerged just below the water surface.
-
Animal Preparation:
-
Handle animals for several days before the experiment.
-
Administer this compound or vehicle at a consistent time before each training session.
-
-
Procedure:
-
Acquisition Phase:
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, gently place the animal in the water facing the wall at one of four randomly chosen starting positions.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
-
Probe Trial:
-
On the day after the last acquisition day, remove the platform from the pool.
-
Place the animal in the pool and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
-
Minimizing Side Effects During the Protocol:
-
Monitor the water temperature closely to prevent hypothermia.[12]
-
Thoroughly dry the animals with a towel after each trial and keep them in a warm environment.[12]
-
If animals show excessive motor impairment, consider a cued version of the task (with a visible platform) to assess for non-cognitive deficits.
-
Mandatory Visualizations
Caption: Experimental workflow for animal studies involving this compound.
Caption: Simplified M1 muscarinic receptor signaling pathway blocked by this compound.
Caption: Troubleshooting logic for managing this compound-induced side effects.
References
- 1. This compound Side Effects: Common, Severe, Long Term [drugs.com]
- 2. researchgate.net [researchgate.net]
- 3. Akineton (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. What are the side effects of this compound Hydrochloride? [synapse.patsnap.com]
- 5. Anti-Parkinson Drug this compound Inhibits Enzyme Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. Adapted Morris Water Maze protocol to prevent interference from confounding motor deficits on cognitive functioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. mims.com [mims.com]
- 10. researchgate.net [researchgate.net]
- 11. tsijournals.com [tsijournals.com]
- 12. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geriatri.dergisi.org [geriatri.dergisi.org]
- 14. A comparison of scopolamine and this compound as a rodent model for cholinergic cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-induced delirium model in rats: a behavioral and electroencephalographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Amnesic effects of the anticholinergic drugs, trihexyphenidyl and this compound: differences in binding properties to the brain muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of central and peripheral pharmacologic effects of this compound and trihexyphenidyl in human volunteers [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Biperiden in Experimental Buffers
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Biperiden in various experimental buffers. It includes troubleshooting tips and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
This compound, a tertiary amine, is susceptible to degradation in aqueous solutions, particularly under acidic and oxidative conditions. Its stability is pH-dependent. Forced degradation studies have shown that this compound degrades when exposed to strong acids (e.g., 1N HCl) and oxidizing agents (e.g., hydrogen peroxide).[1]
Q2: In which pH range is this compound expected to be most stable?
While specific data for a broad range of buffers is limited, tertiary amines are generally more stable in neutral to slightly alkaline conditions. In acidic conditions, this compound hydrochloride has been shown to degrade.[1] For optimal stability, it is recommended to prepare this compound solutions fresh and use them promptly.
Q3: Can I store this compound solutions for later use?
It is highly recommended to prepare this compound solutions fresh for each experiment to minimize degradation. If short-term storage is necessary, it should be done at low temperatures (2-8°C) and protected from light. However, the stability in your specific experimental buffer should be validated.
Q4: What are the known degradation products of this compound?
Forced degradation studies using mass spectrometry have identified degradation products of this compound. Under acidic stress, products with mass-to-charge ratios (m/z) of 218 and 279 have been detected.[1] Under oxidative stress, a degradation product with an m/z of 218 was also observed.[1]
Q5: How can I detect this compound degradation in my experiment?
The most reliable method to detect this compound degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[1][2] These methods can separate intact this compound from its degradation products, allowing for accurate quantification.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | This compound degradation in the experimental buffer. | Prepare fresh this compound solutions for each experiment. Validate the stability of this compound in your specific buffer system at the experimental temperature and duration. |
| Loss of this compound concentration over time | Hydrolysis or oxidation of this compound. | Adjust the pH of the buffer to a more neutral or slightly alkaline range if your experiment allows. De-gas buffers to remove dissolved oxygen to minimize oxidation. Protect solutions from light. |
| Appearance of unknown peaks in HPLC analysis | Formation of this compound degradation products. | Compare the chromatogram with a freshly prepared standard. If new peaks are present, it indicates degradation. Refer to literature on this compound degradation products for potential identification.[1] |
| Precipitation of this compound in the buffer | Poor solubility of this compound free base at higher pH. | While this compound hydrochloride is used for better solubility, increasing the pH may cause precipitation. Check the solubility of this compound in your buffer at the desired concentration and pH. |
Quantitative Data Summary
The following tables summarize the conditions from forced degradation studies, which indicate the susceptibility of this compound to degradation under stress conditions. Note that these are not representative of typical experimental conditions but are used to identify potential degradation pathways.
Table 1: Acidic Degradation of this compound Hydrochloride [1]
| Stress Condition | Temperature | Duration | Observation |
| 1N Hydrochloric Acid | 40°C | 2 hours | Complete degradation observed. |
Table 2: Oxidative Degradation of this compound Hydrochloride [1]
| Stress Condition | Temperature | Duration | Observation |
| 10% Hydrogen Peroxide in Methanol | 40°C | 6 hours | Complete degradation observed. |
Experimental Protocols
Protocol: General Stability Assessment of this compound in an Experimental Buffer
This protocol provides a general framework for researchers to assess the stability of this compound in their specific experimental buffer.
1. Materials:
- This compound Hydrochloride
- Experimental Buffer (e.g., Phosphate Buffered Saline, TRIS buffer)
- High-purity water
- pH meter
- HPLC system with a suitable column (e.g., C8 or C18)[1][2]
- Incubator or water bath
2. Procedure:
- Buffer Preparation: Prepare your experimental buffer at the desired pH and concentration.
- Stock Solution Preparation: Prepare a stock solution of this compound Hydrochloride in a suitable solvent (e.g., methanol or water) at a known concentration.
- Working Solution Preparation: Dilute the stock solution with your experimental buffer to the final concentration that will be used in your assay.
- Time Zero (T0) Sample: Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC to determine the initial concentration of this compound. This will serve as your T0 reference.
- Incubation: Store the remaining working solution under your experimental conditions (e.g., 37°C). It is also advisable to store a control sample at a lower temperature (e.g., 4°C) for comparison.
- Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from the incubated solution.
- HPLC Analysis: Analyze each aliquot by HPLC to determine the concentration of intact this compound.
- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 concentration. A significant decrease in concentration indicates instability under the tested conditions.
HPLC Method Example: [1]
-
Column: Symmetry C8 (150 mm x 3.9 mm i.d., 5 µm particle size)
-
Mobile Phase: Methanol-Buffer (50:50, v/v, pH 2.50). The buffer consists of 50 mM sodium dihydrogen phosphate and 5 mM 1-heptanesulfonic acid sodium salt.
-
Flow Rate: 1 ml/min
-
Detection: UV at 205 nm
Visualizations
References
Adjusting Biperiden dosage to avoid ceiling effects in behavioral assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Biperiden in behavioral assays. The focus is on understanding and adjusting dosages to avoid potential ceiling effects and ensure accurate and interpretable results.
Troubleshooting Guide: Adjusting this compound Dosage
Q1: My behavioral assay is showing a plateau in effect at higher doses of this compound. How can I confirm if this is a ceiling effect?
A ceiling effect in pharmacology occurs when increasing the dose of a drug does not produce a further increase in its effect[1]. To determine if you are observing a ceiling effect with this compound, consider the following steps:
-
Conduct a full dose-response study: If you haven't already, test a wider range of this compound doses, including lower concentrations than your current working doses. A classic ceiling effect will show a sigmoidal curve that flattens at the top.
-
Review the literature for established effective dose ranges: Compare your dose range with those reported in similar behavioral assays. See the tables below for summarized data from various studies.
-
Assess for non-specific effects: At high doses, this compound can cause side effects like motor impairment, sedation, or hyperactivity, which can interfere with the performance of a behavioral task and mimic a ceiling effect[2]. Include control experiments to measure general locomotor activity (e.g., open field test) to rule out these confounding factors.
Q2: I suspect a ceiling effect. How do I adjust my this compound dosage to get meaningful data?
If you are observing a plateau in your dose-response curve, it is crucial to work within the sensitive range of the assay.
-
Lower the Dose Range: Based on your dose-response curve, select a range of doses on the ascending part of the curve, before the plateau. This will allow you to detect both increases and decreases in the behavioral effect you are measuring.
-
Consider the Behavioral Assay: The optimal dose range for this compound can vary significantly depending on the behavioral task. For cognitive tasks like the Morris water maze, lower doses may be more appropriate to avoid motor side effects that could confound the results. For other assays, a different range might be necessary.
-
Refine Dosing Intervals: The pharmacokinetic profile of this compound should be considered. In rats, this compound is rapidly absorbed and distributed to the brain[3][4]. Ensure your behavioral testing window aligns with the peak concentration and desired duration of action.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a centrally acting anticholinergic agent. It functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), with a preference for the M1 subtype[5][6]. In the central nervous system, particularly the corpus striatum, an imbalance between the excitatory neurotransmitter acetylcholine and the inhibitory neurotransmitter dopamine is thought to contribute to conditions like Parkinson's disease. By blocking acetylcholine receptors, this compound helps to restore this balance[5].
Q2: What is a "ceiling effect" in the context of behavioral assays?
In behavioral pharmacology, a ceiling effect is the phenomenon where a drug's effect on a particular behavior reaches a maximum level, and further increases in the drug's dose do not produce any greater effect[1]. This can be due to several factors, including the saturation of all available receptors for the drug or the induction of counteracting physiological or behavioral responses at higher doses.
Q3: What are some typical doses of this compound used in rodent behavioral studies?
The effective dose of this compound can vary depending on the species, strain, and specific behavioral assay. The following tables summarize some reported doses.
Data Presentation: this compound Dosage in Rodent Behavioral Assays
Table 1: this compound Doses in Mouse Behavioral Assays
| Behavioral Assay | Mouse Strain | Doses (mg/kg) | Route of Administration | Observed Effect | Reference |
| Conditioned Place Preference | C57BL/6J | 0.1, 1, 10 | i.p. | 10 mg/kg blocked cocaine-induced CPP | [7] |
| Marble Burying | Fmr1 KO | 20 | i.p. | Decreased marble burying | [8] |
| Open Field | Fmr1 KO | 20 | i.p. | Increased activity in wild-type, no effect in KO | [8] |
| Audiogenic Seizures | Fmr1 KO | 20 | i.p. | Decreased seizures | [8] |
Table 2: this compound Doses in Rat Behavioral Assays
| Behavioral Assay | Rat Strain | Doses (mg/kg) | Route of Administration | Observed Effect | Reference |
| Spatial Cone Field Task | Lister Hooded | 3, 10 | i.p. | 10 mg/kg decreased searching strategies and increased latency | [9] |
| Fixed Ratio 5 (FR5) | Not Specified | 10 | i.p. | Slowed sensorimotor responding | [1] |
| Attention Task | Not Specified | 1, 3, 10 | i.p. | Dose-dependent slowing of response time | [1] |
| 50-kHz Ultrasonic Vocalizations | Wistar | 5 | i.p. | Antagonized cocaine-induced increase in USVs | [10] |
Experimental Protocols
1. Conditioned Place Preference (CPP) with this compound
-
Objective: To assess the rewarding or aversive properties of this compound or its ability to modulate the effects of other drugs.
-
Apparatus: A standard three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Procedure:
-
Habituation (Day 1): Allow mice to freely explore all three chambers for 15-30 minutes. Record baseline preference for each chamber.
-
Conditioning (Days 2-5):
-
On drug conditioning days, administer this compound (e.g., 0.1, 1, or 10 mg/kg, i.p.) and confine the mouse to one of the outer chambers for 30 minutes[7].
-
On vehicle conditioning days, administer the vehicle and confine the mouse to the opposite outer chamber for 30 minutes.
-
Alternate drug and vehicle conditioning days.
-
-
Test (Day 6): Place the mouse in the central chamber and allow free access to all chambers for 15-30 minutes. Record the time spent in each chamber.
-
-
Data Analysis: A significant increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference.
2. Elevated Plus Maze (EPM) with this compound
-
Objective: To assess the anxiolytic or anxiogenic effects of this compound.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure:
-
Habituation: Acclimate the rodents to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer this compound or vehicle at the desired dose and time before the test.
-
Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.
-
Recording: Use a video tracking system to record the time spent in and the number of entries into the open and closed arms.
-
-
Data Analysis: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.
3. Novel Object Recognition (NOR) with this compound
-
Objective: To assess the effects of this compound on recognition memory.
-
Apparatus: An open-field arena and two sets of identical, and one novel, objects.
-
Procedure:
-
Habituation: Allow the animal to explore the empty arena for 5-10 minutes for 2-3 days.
-
Training/Sample Phase: Place two identical objects in the arena and allow the animal to explore for 5-10 minutes.
-
Inter-trial Interval: Return the animal to its home cage for a specific period (e.g., 1 hour to 24 hours). Administer this compound or vehicle at a predetermined time before the test phase.
-
Test Phase: Replace one of the familiar objects with a novel object and allow the animal to explore for 5 minutes.
-
-
Data Analysis: A discrimination index (DI) is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A lower DI in the this compound-treated group compared to the control group suggests impaired recognition memory.
Mandatory Visualizations
References
- 1. A comparison of scopolamine and this compound as a rodent model for cholinergic cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Brain regional pharmacokinetics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 7. This compound (M₁ antagonist) impairs the expression of cocaine conditioned place preference but potentiates the expression of cocaine-induced behavioral sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of behavioral phenotypes by a muscarinic M1 antagonist in a mouse model of fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modelling Alzheimer-like cognitive deficits in rats using this compound as putative cognition impairer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound reverses the increase in 50-kHz ultrasonic vocalizations but not the increase in locomotor activity induced by cocaine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Biperiden Concentration for Muscarinic Receptor Binding Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biperiden in muscarinic receptor binding studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in muscarinic receptor studies?
This compound is a muscarinic receptor antagonist with a notable selectivity for the M1 subtype.[1] This selectivity makes it a valuable tool for differentiating between muscarinic receptor subtypes in various tissues and experimental models. It is often used in competitive binding assays to determine the affinity of other compounds for muscarinic receptors.
Q2: Which radioligand is commonly used in competitive binding assays with this compound?
A frequently used radioligand for muscarinic receptor binding assays is [3H]N-methylscopolamine ([3H]-NMS).[2] It is a non-selective muscarinic antagonist, allowing for the characterization of binding properties of subtype-selective compounds like this compound through competition.
Q3: What are the typical Ki values for this compound at the different muscarinic receptor subtypes?
This compound exhibits the highest affinity for the M1 receptor subtype. The inhibitory constants (Ki) are summarized in the table below.
Data Presentation: this compound Affinity Profile
| Receptor Subtype | Ki (nM) |
| M1 | 0.48 |
| M2 | 6.3 |
| M3 | 3.9 |
| M4 | 2.4 |
| M5 | 6.3 |
Q4: How do I convert the IC50 value obtained from my competitive binding assay to a Ki value for this compound?
The IC50 (half-maximal inhibitory concentration) can be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.[3][4] This is crucial as the Ki is an absolute measure of affinity, whereas the IC50 is dependent on the experimental conditions.
Cheng-Prusoff Equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
Ki = Inhibitory constant of this compound
-
IC50 = Concentration of this compound that displaces 50% of the radioligand
-
[L] = Concentration of the radioligand used in the assay
-
Kd = Dissociation constant of the radioligand for the receptor
Troubleshooting Guide
Q5: My non-specific binding is very high. What are the possible causes and solutions?
High non-specific binding can obscure the specific binding signal. Here are some common causes and potential solutions:
| Potential Cause | Suggested Solution |
| Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd value.[5] |
| Insufficient washing. | Increase the number and/or volume of washes to remove unbound radioligand. |
| Inadequate blocking of non-specific sites. | Pre-treat filters with a blocking agent like polyethyleneimine (PEI). |
| Radioligand is sticking to the filter or plate. | Test different types of filters or plates. Consider adding a detergent like 0.1% BSA to the wash buffer. |
| Contamination of reagents. | Use fresh, high-quality reagents and buffers. |
Q6: The specific binding in my saturation assay does not plateau. What does this indicate?
A lack of saturation in a saturation binding experiment can suggest several issues:
| Potential Cause | Suggested Solution |
| Radioligand concentration range is not high enough. | Extend the range of radioligand concentrations to ensure saturation is reached. |
| Presence of multiple binding sites with different affinities. | Analyze the data using a two-site binding model. |
| High non-specific binding obscuring the saturation point. | Address the causes of high non-specific binding as outlined in Q5. |
| Ligand depletion at low radioligand concentrations. | Ensure that the total amount of radioligand bound is less than 10% of the total radioligand added.[5] If necessary, reduce the amount of receptor preparation used. |
Q7: My competitive binding curve has a very shallow or steep slope (Hill slope not equal to 1). What could be the reason?
A Hill slope that deviates significantly from 1.0 in a competitive binding assay can indicate:
| Potential Cause | Suggested Solution |
| Positive or negative cooperativity. | The binding of one ligand molecule is influencing the binding of another. This is a property of the receptor-ligand interaction. |
| Presence of multiple binding sites with different affinities for the competing ligand. | Analyze the data using a two-site competition model. |
| Assay not at equilibrium. | Increase the incubation time to ensure the binding reaction has reached equilibrium. |
| Ligand degradation. | Check the stability of the radioligand and the competing ligand under the assay conditions. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay with this compound
This protocol is designed to determine the affinity (Ki) of this compound for the M1 muscarinic receptor using [3H]-NMS as the radioligand.
Materials:
-
Membrane preparation expressing M1 muscarinic receptors
-
[3H]-NMS (radioligand)
-
This compound hydrochloride
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.3% PEI)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be 10^-11 M to 10^-5 M.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, [3H]-NMS (at a concentration close to its Kd), and membrane preparation.
-
Non-specific Binding: A high concentration of a non-labeled antagonist (e.g., 10 µM atropine), [3H]-NMS, and membrane preparation.
-
Competition: this compound dilution, [3H]-NMS, and membrane preparation.
-
-
Incubate the plate at a suitable temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of this compound concentration and fit the data using a non-linear regression model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Schild Analysis for a Muscarinic Antagonist
Schild analysis is used to determine the pA2 value, which is a measure of the potency of a competitive antagonist.
Materials:
-
Isolated tissue preparation with functional muscarinic receptors (e.g., guinea pig ileum)
-
A muscarinic agonist (e.g., carbachol)
-
The antagonist to be tested (e.g., this compound)
-
Physiological salt solution (e.g., Tyrode's solution)
-
Organ bath setup with an isometric transducer
Procedure:
-
Mount the tissue in the organ bath containing the physiological salt solution and allow it to equilibrate.
-
Perform a cumulative concentration-response curve for the agonist (carbachol) to determine its EC50.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a fixed concentration of the antagonist (this compound) for a sufficient time to reach equilibrium.
-
Perform a second cumulative concentration-response curve for the agonist in the presence of the antagonist.
-
Repeat steps 3-5 with at least two other concentrations of the antagonist.
-
Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative log of the molar concentration of the antagonist on the x-axis.
-
The x-intercept of the linear regression of the Schild plot gives the pA2 value. A slope of 1 is indicative of competitive antagonism.[6]
Visualizations
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 4. youtube.com [youtube.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdg.cnb.uam.es [pdg.cnb.uam.es]
Preventing Biperiden degradation in long-term storage
This technical support center provides guidance on preventing the degradation of Biperiden during long-term storage. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound hydrochloride tablets?
A1: this compound hydrochloride tablets should be stored in tight, light-resistant containers at controlled room temperature, typically between 15°C and 30°C (59°F and 86°F).[1] It is also crucial to protect them from moisture.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound are oxidative degradation and acid-catalyzed hydrolysis.[2][3] Forced degradation studies have shown that this compound is susceptible to degradation under oxidative and acidic conditions.
Q3: How can I detect this compound degradation in my samples?
A3: Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), are essential for detecting and quantifying this compound and its degradation products.[4][5] These methods are capable of separating the intact drug from any impurities or degradants that may form over time.
Q4: Are there any visual signs of this compound degradation?
A4: While chemical degradation is often not visible, any changes in the physical appearance of the dosage form, such as color change, odor, or signs of moisture ingress, could indicate a stability issue and should be investigated.
Q5: Does light exposure affect the stability of this compound?
A5: Yes, this compound hydrochloride tablets should be stored in light-resistant containers, indicating that they are sensitive to light.[1] Photodegradation can be a concern for many pharmaceutical compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the long-term storage and stability testing of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected appearance of degradation peaks in HPLC analysis. | 1. Oxidative Degradation: Exposure to atmospheric oxygen or peroxide impurities in excipients. 2. Hydrolytic Degradation: Exposure to moisture due to high humidity or hygroscopic excipients. 3. Incompatible Excipients: Chemical interaction between this compound and formulation excipients. | 1. Control Oxygen Exposure: Store samples in well-sealed containers with an inert gas headspace (e.g., nitrogen or argon). Consider including an oxygen scavenger in the packaging. 2. Control Moisture: Store samples in a desiccator or a controlled low-humidity environment. Ensure that all excipients are thoroughly dried before formulation. 3. Excipient Compatibility Study: Conduct compatibility studies with individual excipients to identify any potential interactions. |
| Loss of potency (assay value) over time. | 1. Inadequate Storage Conditions: Storage at temperatures or humidity levels outside the recommended range. 2. Packaging Issues: The container closure system is not providing adequate protection from environmental factors. | 1. Verify Storage Conditions: Ensure that storage chambers are properly calibrated and maintained at the specified temperature and humidity. 2. Evaluate Packaging: Use tightly sealed, light-resistant containers. For moisture-sensitive formulations, consider packaging with a desiccant. |
| Inconsistent stability results between batches. | 1. Variability in Raw Materials: Differences in the purity or impurity profile of the active pharmaceutical ingredient (API) or excipients. 2. Manufacturing Process Variability: Inconsistent manufacturing processes leading to variations in the final product's stability. | 1. Qualify Raw Material Suppliers: Ensure consistent quality of all incoming materials. 2. Process Validation: Maintain a validated and consistent manufacturing process to ensure batch-to-batch uniformity. |
Data Presentation: Long-Term Stability of this compound Tablets
The following table provides an illustrative example of long-term stability data for this compound hydrochloride 2 mg tablets stored under different ICH conditions. This data is representative of what a stability study might yield and is intended for educational purposes, as specific long-term stability data for this compound was not available in the public domain.
| Storage Condition | Time Point (Months) | Assay (% of Initial) | Oxidative Degradant A (%) | Hydrolytic Degradant B (%) | Total Degradants (%) |
| 25°C / 60% RH | 0 | 100.2 | < 0.05 | < 0.05 | < 0.10 |
| 3 | 99.8 | 0.06 | 0.05 | 0.11 | |
| 6 | 99.5 | 0.08 | 0.07 | 0.15 | |
| 9 | 99.1 | 0.10 | 0.09 | 0.19 | |
| 12 | 98.7 | 0.12 | 0.11 | 0.23 | |
| 18 | 98.2 | 0.15 | 0.14 | 0.29 | |
| 24 | 97.6 | 0.18 | 0.17 | 0.35 | |
| 30°C / 65% RH | 0 | 100.2 | < 0.05 | < 0.05 | < 0.10 |
| 3 | 99.4 | 0.09 | 0.08 | 0.17 | |
| 6 | 98.8 | 0.13 | 0.12 | 0.25 | |
| 9 | 98.1 | 0.17 | 0.16 | 0.33 | |
| 12 | 97.5 | 0.21 | 0.20 | 0.41 | |
| 40°C / 75% RH | 0 | 100.2 | < 0.05 | < 0.05 | < 0.10 |
| 1 | 99.0 | 0.15 | 0.13 | 0.28 | |
| 2 | 98.1 | 0.25 | 0.22 | 0.47 | |
| 3 | 97.2 | 0.38 | 0.35 | 0.73 | |
| 6 | 95.5 | 0.65 | 0.60 | 1.25 |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol is based on published methods for the analysis of this compound and its degradation products.[4][5]
1. Objective: To quantify the amount of this compound and its degradation products in bulk drug and pharmaceutical dosage forms.
2. Materials and Reagents:
-
This compound Hydrochloride Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium Dihydrogen Phosphate
-
Perchloric Acid
-
Water (HPLC grade)
-
This compound Tablets
3. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer solution and acetonitrile (e.g., 50:50 v/v). The buffer can be 0.01 M sodium perchlorate with 0.2% 0.1 N perchloric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient (e.g., 25°C).
4. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound Hydrochloride Reference Standard in methanol to obtain a known concentration (e.g., 1 mg/mL).
-
Working Standard Solution: Dilute the Standard Stock Solution with the mobile phase to a suitable concentration within the calibration range (e.g., 10 µg/mL).
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound hydrochloride and transfer it to a volumetric flask.
-
Add a suitable volume of methanol and sonicate for 15 minutes to dissolve the drug.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
-
5. Procedure:
-
Inject the blank (mobile phase), followed by the working standard solutions and the sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the percentage of this compound in the sample using the peak areas of the standard and the sample.
6. System Suitability: Perform system suitability tests to ensure the chromatographic system is working correctly. Parameters to check include theoretical plates, tailing factor, and reproducibility of injections.
Visualizations
Caption: this compound degradation pathways.
Caption: Experimental workflow for a long-term stability study.
Caption: Troubleshooting flowchart for stability issues.
References
- 1. tsijournals.com [tsijournals.com]
- 2. tamil.tsijournals.com [tamil.tsijournals.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Development and validation of a stability-indicating high performance liquid chromatographic (HPLC) assay for this compound in bulk form and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biperiden in cognitive studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it impact cognition?
This compound is a muscarinic acetylcholine receptor antagonist with a higher affinity for the M1 subtype.[1][2] The cholinergic system, particularly through M1 receptors, plays a crucial role in cognitive functions such as memory and attention.[3] By blocking these receptors, this compound disrupts cholinergic neurotransmission, leading to temporary cognitive deficits, especially in episodic and spatial memory.[2][4] This makes it a useful pharmacological tool to model cognitive impairment observed in conditions like Alzheimer's disease and to test the efficacy of potential cognitive enhancers.[2][3]
Q2: What are the common behavioral tests used to assess this compound-induced cognitive deficits in rodents?
The most common behavioral paradigms include the Morris water maze (MWM) for spatial learning and memory, and the passive avoidance (PA) test for fear-motivated learning and memory.[5][6] The MWM assesses a rodent's ability to use distal cues to locate a hidden platform in a pool of water, a task highly dependent on hippocampal function.[5][7] The PA test evaluates an animal's ability to remember an aversive stimulus (e.g., a mild foot shock) associated with a specific environment.[6][8]
Q3: Are there alternatives to scopolamine for inducing cholinergic-mediated cognitive deficits in animal models?
Yes, this compound is considered a more selective alternative to scopolamine.[2][4][9] While both are muscarinic antagonists, this compound's higher selectivity for M1 receptors may result in more specific cognitive impairments with fewer peripheral side effects compared to the non-selective scopolamine.[2][9] However, the cognitive effects of this compound can be more subtle than those of scopolamine.[2][9]
Troubleshooting Guides
Morris Water Maze (MWM)
Q: My this compound-treated animals are floating or showing thigmotaxis (wall-hugging) in the MWM. How can I troubleshoot this?
-
Issue: This behavior can confound the interpretation of escape latency as a measure of spatial learning. It could be due to the sedative effects of the drug, motor impairments, or a lack of motivation.
-
Troubleshooting Steps:
-
Dose-Response Pilot Study: Conduct a pilot study with a range of this compound doses to identify a concentration that impairs spatial learning without causing significant motor deficits or sedation.[4]
-
Visible Platform Training: Include a visible platform trial to assess for visual and motor impairments. If the animal can see and swim to a visible platform, the issue is more likely cognitive.[7]
-
Pre-training: Habituate the animals to the pool and the procedure for a day or two before introducing the hidden platform and the drug. This can reduce anxiety-related floating.
-
Water Temperature: Ensure the water temperature is maintained at a comfortable level (typically 22-25°C for rats) to minimize hypothermia, which can lead to floating.[10]
-
Data Analysis: Analyze path length in addition to escape latency. An animal that is floating will have a short path length, which can help differentiate it from an animal that is actively searching but unable to find the platform.
-
Q: I am not observing a significant difference in spatial learning between my control and this compound-treated groups. What could be the reason?
-
Issue: The lack of a significant effect could be due to an insufficient drug dose, a task that is too easy, or variability in the experimental procedure.
-
Troubleshooting Steps:
-
Increase Dose: Consider increasing the dose of this compound based on literature and your pilot data. Doses of 3-10 mg/kg have been used in rats.[4]
-
Task Difficulty: Increase the complexity of the task by using a larger pool or removing some of the more prominent distal cues.
-
Probe Trial: The probe trial (swimming in the pool with the platform removed) is a more sensitive measure of spatial memory. Analyze the time spent in the target quadrant and the number of crossings over the former platform location.[7]
-
Consistent Handling: Ensure all animals are handled consistently and that the experimenter is blind to the treatment groups to minimize bias.
-
Passive Avoidance (PA) Test
Q: My animals are not showing a significant avoidance behavior in the PA test after this compound administration. What should I check?
-
Issue: This could indicate a failure to acquire the fear memory or a drug-induced impairment in memory consolidation or retrieval.
-
Troubleshooting Steps:
-
Foot Shock Intensity and Duration: Ensure the foot shock is aversive but not so strong as to induce a freezing response that interferes with the initial crossing into the dark compartment. A typical intensity is 0.3-0.5 mA for 2-3 seconds.[11]
-
Acclimatization: Allow the animals to acclimatize to the testing room and the apparatus to reduce baseline anxiety levels.[12]
-
Timing of Drug Administration: The timing of this compound injection relative to the training and testing phases is critical. Administering the drug before training will affect acquisition, while administration after training will affect consolidation.
-
Control for Motor Effects: Observe the animals' general activity levels. If this compound is causing hyperactivity or hypoactivity, it may confound the interpretation of the latency to enter the dark compartment.
-
Q: There is high variability in the step-through latencies within my experimental groups. How can I reduce this?
-
Issue: High variability can mask true treatment effects. This can be caused by individual differences in anxiety, pain sensitivity, or exploratory behavior.
-
Troubleshooting Steps:
-
Habituation: A thorough habituation phase where the animal is allowed to explore both compartments of the apparatus without any shock can help reduce variability in baseline crossing latencies.[8]
-
Consistent Environmental Cues: Maintain consistent lighting, noise levels, and olfactory cues in the testing room, as these can influence the animal's behavior.[12]
-
Normalize Data: For the step-down version of the test, you can normalize the data by subtracting the latency time from the training day from that of the testing day to account for inter-individual differences in activity.[11][13]
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability on the statistical power of the study.
-
In Vivo Electrophysiology
Q: I am having trouble obtaining stable long-term potentiation (LTP) recordings in the hippocampus of this compound-treated animals.
-
Issue: this compound, as a cholinergic antagonist, can affect baseline synaptic transmission and plasticity, making LTP induction and maintenance challenging.
-
Troubleshooting Steps:
-
Optimize Stimulation Parameters: You may need to adjust the intensity and frequency of the high-frequency stimulation (HFS) protocol to reliably induce LTP in the presence of this compound.
-
Stable Baseline Recording: Ensure a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) for at least 20-30 minutes before attempting to induce LTP.
-
Control for Anesthetic Effects: The choice and depth of anesthesia can significantly impact synaptic plasticity. Use a consistent and stable level of anesthesia throughout the experiment.
-
Verify Electrode Placement: Histologically verify the placement of the stimulating and recording electrodes in the desired hippocampal subfield (e.g., CA1) after the experiment.
-
Data Presentation
Table 1: Summary of this compound Dose-Response Effects on Cognitive Tasks in Rodents
| Species | Cognitive Task | This compound Dose (mg/kg, i.p.) | Key Findings | Reference |
| Rat | Delayed Non-Matching to Position (DNMTP) | 3 | Selectively impaired DNMTP performance | [9] |
| Rat | DNMTP | 10 | Slowed sensorimotor responding | [9] |
| Rat | Spatial Cone Field Task | 3 | No significant impairment in working or reference memory | [4] |
| Rat | Spatial Cone Field Task | 10 | Decreased use of searching strategies, slower task completion | [4] |
Experimental Protocols
Morris Water Maze (MWM) Protocol
-
Apparatus: A circular pool (typically 1.5-2.0 m in diameter) filled with water made opaque with non-toxic white paint or milk powder. A hidden platform is submerged 1-2 cm below the water surface. Distal visual cues are placed around the room.[10]
-
Acquisition Phase (4-5 days):
-
Animals are given 4 trials per day.
-
For each trial, the animal is placed in the water facing the wall at one of four quasi-random start locations.
-
The animal is allowed to swim for a maximum of 60-90 seconds to find the hidden platform.[14]
-
If the animal fails to find the platform within the time limit, it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds.[14]
-
This compound or vehicle is administered intraperitoneally (i.p.) 30 minutes before the first trial of each day.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location are recorded.
-
Passive Avoidance (PA) Test Protocol
-
Apparatus: A two-chambered box with a light and a dark compartment connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.[6]
-
Training (Day 1):
-
The animal is placed in the light compartment.
-
After a brief habituation period (e.g., 60 seconds), the guillotine door is opened.[12]
-
When the animal enters the dark compartment with all four paws, the door is closed, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The animal is left in the dark compartment for a short period (e.g., 30 seconds) before being returned to its home cage.[12]
-
This compound or vehicle is administered before or after the training session, depending on whether the study aims to investigate effects on acquisition or consolidation.
-
-
Testing (Day 2, typically 24 hours later):
-
The animal is placed back into the light compartment.
-
The guillotine door is opened, and the latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds).
-
No foot shock is delivered during the testing phase.
-
Mandatory Visualization
Caption: Simplified signaling pathway of this compound's antagonistic action on the M1 muscarinic receptor.
Caption: Experimental workflow for a this compound study using the Morris Water Maze.
Caption: Logical troubleshooting flow for addressing a lack of observed cognitive impairment in a this compound study.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. researchgate.net [researchgate.net]
- 3. Cognition Models and Drug Discovery - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Modelling Alzheimer-like cognitive deficits in rats using this compound as putative cognition impairer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cyagen.com [cyagen.com]
- 6. scantox.com [scantox.com]
- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 9. A comparison of scopolamine and this compound as a rodent model for cholinergic cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. queensu.ca [queensu.ca]
- 11. Passive avoidance (step-down test) [protocols.io]
- 12. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. UC Davis - Morris Water Maze [protocols.io]
Technical Support Center: Biperiden Interference with Fluorescent Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of the anticholinergic drug Biperiden in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescent assay?
Yes, it is possible. Small molecules like this compound can interfere with fluorescent assays through two primary mechanisms:
-
Autofluorescence: The compound itself may fluoresce when excited by the light source of a plate reader or microscope, leading to a false-positive signal.
-
Fluorescence Quenching: The compound can absorb the excitation light or the emitted light from your fluorophore, leading to a decrease in the signal (false negative). This is also known as the inner-filter effect.[1]
A documented instance of this compound causing interference is its quenching effect on the fluorophore Erythrosine B.[2]
Q2: Is this compound itself fluorescent (autofluorescent)?
There is currently no readily available data in the scientific literature that characterizes the intrinsic fluorescence (autofluorescence) of this compound, including its specific excitation and emission spectra. While this compound's chemical structure contains a phenyl group, which is a component of some fluorescent molecules, its autofluorescence appears to be negligible or not significant enough to be widely reported. However, as a precautionary measure, it is always best to test for autofluorescence in your specific assay conditions.
Q3: What specific evidence exists for this compound's interference?
A study has shown that this compound hydrochloride can quench the fluorescence of Erythrosine B.[2] The interaction between the tertiary amino group of this compound and the phenolic group of Erythrosine B forms an ion-pair complex, which leads to the quenching of Erythrosine B's fluorescence.[2]
Q4: My assay involves a muscarinic receptor, the target of this compound. How might this specifically cause interference?
This compound is a competitive antagonist of muscarinic acetylcholine receptors (M1).[3][4] If your assay uses a fluorescent ligand that binds to the same receptor, this compound could displace the fluorescent ligand, leading to a decrease in the localized fluorescence signal. This is a true biological effect (competitive binding) rather than a direct optical interference, but it is a critical consideration in assay design and data interpretation.
Troubleshooting Guides
If you suspect this compound is interfering with your assay, follow these steps to diagnose and mitigate the issue.
Problem: Unexpectedly high fluorescence signal (Potential Autofluorescence)
Possible Cause: this compound may be exhibiting autofluorescence in your specific assay buffer or at the wavelengths you are using.
Troubleshooting Steps:
-
Run a "this compound only" control: Prepare wells containing all assay components (buffer, media, etc.) except your fluorescent probe/reporter, and add this compound at the same concentration used in your experiment.
-
Measure the fluorescence: Read the plate at the same excitation and emission wavelengths used for your main experiment.
-
Analyze the results: If you observe a significant signal in the "this compound only" wells, the compound is autofluorescent under your assay conditions.
Solutions:
-
Subtract the background: If the autofluorescence is moderate and consistent, you can subtract the signal from the "this compound only" control from your experimental wells.
-
Shift your spectral range: If possible, switch to a fluorescent probe that excites and emits at longer, red-shifted wavelengths.[5] Many small molecules that autofluoresce in the blue or green spectra show less interference in the red spectrum.[5]
-
Reduce this compound concentration: If your experimental design allows, try to use a lower concentration of this compound.
Problem: Unexpectedly low fluorescence signal (Potential Quenching)
Possible Cause: this compound may be quenching the signal from your fluorophore.
Troubleshooting Steps:
-
Run a "Fluorophore + this compound" control: Prepare wells with your fluorescent probe/reporter at the concentration used in your assay, along with all buffer components. Add this compound at the same concentration as in your experiment.
-
Measure the fluorescence: Read the plate at your assay's excitation and emission wavelengths.
-
Analyze the results: Compare the signal from these wells to control wells containing only the fluorophore and buffer. A significant decrease in fluorescence in the presence of this compound indicates quenching.
Solutions:
-
Change the fluorophore: Use a different fluorescent dye that is less susceptible to quenching by this compound.
-
Adjust the read settings: For microplate readers, try switching from a top-read to a bottom-read if your cells are adherent. This can sometimes reduce interference from compounds in the media.[6]
-
Perform a pre-read: Some plate readers allow for a "pre-read" of the plate before the addition of the fluorescent substrate. This can help to establish a baseline for absorbance/fluorescence from the compound itself.
Quantitative Data on this compound Interference
The following table summarizes the known quantitative data regarding this compound's interference with a fluorescent dye.
| Fluorophore | Type of Interference | Concentration Range of this compound | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Wavelengths (Ex/Em) | Reference |
| Erythrosine B | Quenching | 0.1 - 1.0 µg/mL | 0.017 µg/mL | 0.05 µg/mL | 527.0 / 550.9 nm | [2] |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used in your assay.
Materials:
-
Microplate reader with desired filter set
-
Black, clear-bottom microplates (for cell-based assays) or solid black microplates (for biochemical assays)
-
Your assay buffer/media
-
This compound stock solution
Method:
-
Prepare a serial dilution of this compound in your assay buffer/media, covering the range of concentrations used in your experiment.
-
Add these dilutions to the wells of the microplate.
-
Include "buffer/media only" wells as a negative control.
-
Incubate the plate under the same conditions as your main experiment (temperature, time).
-
Measure the fluorescence intensity at the excitation and emission wavelengths of your assay.
-
Data Analysis: Subtract the average fluorescence of the negative control wells from the this compound-containing wells. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing Fluorescence Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of your chosen fluorophore.
Materials:
-
All materials from Protocol 1
-
Your fluorescent probe/reporter (e.g., a fluorescent substrate, antibody, or dye)
Method:
-
Prepare two sets of wells.
-
Set 1 (Control): Add your fluorescent probe to the assay buffer/media at its final assay concentration.
-
Set 2 (Test): Add your fluorescent probe and this compound at their final assay concentrations to the assay buffer/media.
-
Include a "buffer/media only" well for background measurement.
-
Incubate the plate as required by your assay protocol.
-
Measure the fluorescence intensity at the appropriate wavelengths.
-
Data Analysis: Subtract the background from both sets. Compare the average fluorescence of Set 2 to Set 1. A significant decrease in signal in Set 2 indicates quenching.
Visualizations
Caption: Troubleshooting workflow for identifying assay interference.
Caption: Mechanism of fluorescence quenching by an interfering compound.
Caption: Simplified M1 receptor signaling and points of potential assay interference.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Green spectrophotometric and spectrofluorimetric determination of this compound hydrochloride using erythrosine B sensing probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
Validation & Comparative
A Comparative Analysis of Biperiden and Scopolamine on Memory Function
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the differential effects of Biperiden and Scopolamine on memory, supported by experimental data and protocols.
Introduction
In the field of neuroscience and pharmacology, inducing transient cognitive deficits in healthy subjects is a critical method for studying the mechanisms of memory impairment and for the preclinical evaluation of potential cognition-enhancing therapeutics. Among the pharmacological tools used, muscarinic acetylcholine receptor antagonists are paramount. Scopolamine, a non-selective antagonist, has long been the gold standard for modeling cholinergic deficits similar to those seen in dementia.[1] However, its broad spectrum of effects often complicates the specific assessment of memory.[2] this compound, a more selective M1 muscarinic receptor antagonist, has emerged as a viable alternative, potentially offering a more precise model of the memory impairments characteristic of early-stage Alzheimer's disease or mild cognitive impairment.[3][4] This guide provides an objective comparison of the effects of this compound and Scopolamine on memory, presenting quantitative data from key animal and human studies, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.
Mechanism of Action: A Tale of Two Antagonists
The cholinergic system is fundamental for cognitive processes, with acetylcholine (ACh) acting as a key neurotransmitter in brain regions critical for learning and memory, such as the hippocampus and neocortex.[5] ACh exerts its effects by binding to both nicotinic and muscarinic receptors.[6] Muscarinic receptors, particularly the M1 subtype, are densely expressed in these areas and are pivotal in modulating neuronal excitability and synaptic plasticity, the cellular underpinnings of memory formation.[7]
Scopolamine acts as a non-selective antagonist, blocking all five subtypes of muscarinic receptors (M1-M5). This widespread blockade leads to a diffuse disruption of cholinergic signaling, affecting not only memory but also attention, motivation, and other behavioral processes.[1][8]
This compound , in contrast, exhibits a relative selectivity for the M1 receptor.[3] By specifically targeting the M1 receptor, which is highly implicated in cognitive function, this compound is hypothesized to induce a more "pure" memory deficit, with fewer confounding effects on other cognitive and physiological domains.[1][3]
Comparative Analysis in Animal Models
A seminal study by Klinkenberg and Blokland (2011) directly compared the effects of Scopolamine (SCOP) and this compound (BIP) in rats using a battery of operant tasks. This research provides clear, quantitative data on the differential behavioral profiles of the two drugs.[1]
Data Presentation: Behavioral Effects in Rats
| Behavioral Domain | Task | Scopolamine (SCOP) | This compound (BIP) |
| Sensorimotor | Fixed Ratio (FR5) | Slowed responding at 0.3 & 1 mg/kg.[1] | Slowed responding at 10 mg/kg (lesser effect than SCOP).[1] |
| Motivation | Progressive Ratio (PR10) | Reduced motivation at 1 mg/kg.[1] | No effect on motivation.[2] |
| Attention | Attention Paradigm | Impaired attention at 0.3 mg/kg.[1] | No effect on attention.[2] |
| Short-Term Memory | Delayed Nonmatching to Position (DNMTP) | Impaired at 0.1 & 0.3 mg/kg (delay-dependent, but also at 0s delay).[1] | Impaired at 3 mg/kg (delay-dependent, no impairment at 0s delay).[2] |
Experimental Protocols
1. Delayed Nonmatching to Position (DNMTP) Task: This task assesses spatial short-term memory.[1]
-
Apparatus: An operant chamber with two retractable levers.
-
Procedure: The task consists of two phases.
-
Sample Phase: One of the two levers (the "sample" lever) is inserted into the chamber. The rat must press it.
-
Delay: After the sample lever is pressed, it retracts, and a delay period begins (e.g., 0, 2, 4, 8, or 16 seconds).
-
Choice Phase: Following the delay, both levers are inserted into the chamber. The rat must press the lever that was not presented in the sample phase (the "nonmatching" lever) to receive a reward.
-
-
Interpretation: A delay-dependent decrease in accuracy (i.e., performance worsens as the delay increases) is indicative of a true memory impairment. An impairment at the zero-second delay suggests non-mnemonic deficits, such as attentional or sensorimotor disruption. Scopolamine caused impairment even at the zero-second delay, whereas this compound's effect was purely delay-dependent, pointing to a more specific memory deficit.[1][2]
2. Fixed Ratio (FR5) & Progressive Ratio (PR10) Schedules:
-
FR5: This task assesses basic sensorimotor function and motivation. The rat must press a lever five times to receive a reward. Both drugs slowed response times, indicating an effect on sensorimotor speed, though this compound's effect was smaller.[1]
-
PR10: This task measures motivation. The number of presses required for a reward increases after each reward is earned (e.g., 10, 20, 30...). The "breakpoint," or the point at which the animal stops responding, is the primary measure. Scopolamine lowered the breakpoint, while this compound did not, indicating Scopolamine impairs motivation.[1][2]
Comparative Analysis in Human Studies
Studies in healthy human volunteers corroborate the findings from animal models, highlighting this compound's selective effects on memory.
Data Presentation: Cognitive Effects in Humans
| Cognitive Domain | Task | Scopolamine | This compound |
| Episodic Memory | Verbal Learning Test (VLT) | Impairs recall.[9] | Impairs immediate and delayed recall (e.g., 2-3 fewer words recalled with 4mg dose).[9][10] |
| Working Memory | N-Back Task | Impairs performance. | Increases reaction time (4mg dose), but does not affect accuracy.[10] |
| Sustained Attention | Adaptive Tracking | Impairs performance.[9] | Minor impairment at 4mg dose (less than Scopolamine).[9] |
| Side Effects | Subjective Questionnaires | Induces drowsiness, dizziness, blurred vision.[11] | Generally well-tolerated at effective doses (2-4mg), with minimal side effects.[10] |
Experimental Protocols
1. Visual/Verbal Learning Test (VLT): This task assesses episodic memory, including learning, recall, and recognition.
-
Procedure:
-
Learning Trials: Participants are presented with a list of words (e.g., 12-15 words) and are asked to recall as many as possible immediately after presentation. This is typically repeated over several trials (e.g., three times).
-
Delayed Recall: After a delay period (e.g., 20-30 minutes) filled with other activities, participants are asked to recall the words from the list again without seeing it.
-
Recognition: Participants are presented with a larger list of words containing the original words and new "distractor" words and must identify the original words.
-
-
Findings: A 4mg dose of this compound significantly reduced the number of words recalled in both immediate (after the 2nd and 3rd trials) and delayed recall phases compared to placebo, demonstrating a clear impairment in episodic memory encoding and consolidation.[9][10]
Discussion and Conclusion
The experimental evidence from both animal and human studies consistently demonstrates a clear distinction between the effects of Scopolamine and this compound.
-
Scopolamine induces a broad-spectrum cognitive deficit. Its non-selective antagonism of all muscarinic receptor subtypes results in impairments across memory, attention, motivation, and sensorimotor function.[1] This makes it a robust tool for inducing general cholinergic dysfunction but complicates the interpretation of specific memory effects. The non-mnemonic deficits (e.g., impairment at 0-second delay in DNMTP) suggest that its effects are not purely on memory consolidation.[1][2]
-
This compound induces a more selective memory impairment.[2] By preferentially targeting the M1 receptor, it disrupts memory performance (particularly episodic and short-term spatial memory) while having minimal or no effect on attention and motivation at doses that impair memory.[1][2][10] This selectivity makes this compound a more refined tool for isolating and studying the specific role of M1 receptor-mediated cholinergic transmission in memory.
Implications for Pharmacological Models: The choice between Scopolamine and this compound depends on the research question.
-
Scopolamine may be a more appropriate model for conditions involving widespread cholinergic neurodegeneration and diffuse cognitive impairments, such as advanced stages of Alzheimer's disease .[3][4][8]
-
This compound serves as a superior model for the early and more specific declarative memory deficits observed in mild cognitive impairment (MCI) or the initial stages of Alzheimer's disease , where attentional and motivational systems may be relatively intact.[3][4][8]
References
- 1. A comparison of scopolamine and this compound as a rodent model for cholinergic cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of scopolamine and this compound as a rodent model for cholinergic cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 4. Cholinergic models of memory impairment in animals and man: scopolamine vs. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Nicotinic acetylcholine receptors and learning and memory deficits in Neuroinflammatory diseases [frontiersin.org]
- 7. Basal Forebrain Cholinergic Circuits and Signaling in Cognition and Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Challenge Model in Healthy Elderly as Proof‐of‐Pharmacology Tool: A Randomized, Placebo‐Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Challenge Model in Healthy Elderly as Proof-of-Pharmacology Tool: A Randomized, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Biperiden's Efficacy in Animal Models: A Comparative Analysis with Other Anticholinergics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biperiden's performance against other anticholinergic agents in various animal models. The following sections detail the comparative efficacy, experimental protocols, and underlying signaling pathways, supported by quantitative data from preclinical studies.
Comparative Efficacy in Cognitive Impairment Models
This compound has been evaluated as a pharmacological tool to induce cognitive deficits in animal models, often in comparison to the non-selective muscarinic antagonist scopolamine. Studies in rodent models indicate that while both drugs induce memory impairments, this compound may offer a more selective model for cholinergic memory deficits with fewer confounding behavioral disruptions.
A key study comparing this compound and scopolamine in rats utilized a battery of operant tasks to assess various cognitive and motor functions. The results demonstrated that scopolamine induced widespread behavioral changes, affecting sensorimotor responding, food motivation, attention, and short-term memory. In contrast, this compound's effects were more circumscribed, primarily impacting short-term memory and sensorimotor function at higher doses, without affecting attention or motivation.[1][2]
Table 1: Comparative Effects of this compound and Scopolamine on Behavior in Rats [1][2]
| Behavioral Measure | This compound (BIP) | Scopolamine (SCOP) |
| Sensorimotor Responding (FR5) | Slowed at 10 mg/kg | Slowed at 0.3 and 1 mg/kg |
| Food Motivation (PR10) | No effect | Reduced at 1 mg/kg |
| Attention | No effect | Impaired at 0.3 mg/kg |
| Short-Term Memory (DNMTP) | Impaired at 3 mg/kg (delay-dependent) | Impaired at 0.1 and 0.3 mg/kg (delay-dependent and at zero-second delay) |
These findings suggest that this compound, a preferential M1 muscarinic receptor antagonist, may model the early stages of cognitive decline, such as that seen in mild cognitive impairment, whereas the broader action of scopolamine might be more analogous to advanced stages of dementia like Alzheimer's disease.[3][4]
Efficacy in Models of Movement Disorders
Anticholinergic drugs, including this compound and trihexyphenidyl, have historically been used to treat Parkinson's disease and drug-induced extrapyramidal symptoms.[5] Animal studies have explored their effects on motor activity. One study compared the stimulatory effects of eight antiparkinsonian anticholinergic drugs in mice and found that this compound, trihexyphenidyl, benztropine, etybenztropine, procyclidine, and tropacine all significantly stimulated motor activity.[6] In contrast, orphenadrine had no effect, and profenamine exhibited sedative properties.[6]
While direct head-to-head comparisons in animal models of Parkinson's are less common in recent literature, the available data suggests a similar mechanism of action aimed at correcting the cholinergic-dopaminergic imbalance in the striatum.[5]
Comparative Efficacy in a Model of Chemical-Induced Seizures
This compound has demonstrated significant efficacy as an anticonvulsant in animal models of organophosphorus nerve agent intoxication, where it is often compared to atropine. In a study using guinea pigs challenged with various nerve agents, this compound was consistently more potent than atropine in terminating seizure activity.[7]
Table 2: Anticonvulsant ED50 of this compound and Atropine in Guinea Pigs Exposed to Nerve Agents [7]
| Nerve Agent | This compound HCl ED50 (mg/kg) | Atropine SO4 ED50 (mg/kg) |
| Soman | 0.57 | 12.2 |
| GF | 0.51 | 10.3 |
| VR | 0.41 | 11.9 |
| Tabun | 0.20 | 10.4 |
| Sarin | 0.10 | 5.1 |
| VX | 0.09 | 4.1 |
The markedly lower doses of this compound required to control seizures highlight its potential as a more potent centrally acting anticonvulsant in this context compared to atropine.[7] This enhanced efficacy is likely due to its better penetration of the blood-brain barrier.[8]
Amnesic Effects and Receptor Binding Properties
A study comparing the amnesic effects of this compound and trihexyphenidyl in a passive avoidance task in rats revealed differences in the duration of their effects. Both drugs induced dose-dependent amnesia; however, the effect of trihexyphenidyl was transient, while this compound's was long-lasting.[9]
This difference in duration was attributed to their distinct binding properties to muscarinic receptors. While both drugs have similar affinity (Ki values), trihexyphenidyl's binding was found to be completely reversible. In contrast, this compound exhibited partially irreversible binding, leading to a more sustained effect on memory.[9]
Experimental Protocols
Cognitive Assessment in Rats (Operant Tasks)
-
Subjects: Male Wistar rats.
-
Apparatus: Operant conditioning chambers equipped with levers, food pellet dispensers, and stimulus lights.
-
Drug Administration: this compound lactate (1, 3, 10 mg/kg) and scopolamine hydrobromide (0.1, 0.3, 1 mg/kg) were dissolved in appropriate vehicles and administered via intraperitoneal (IP) injection 30 minutes before testing.[1]
-
Behavioral Tasks:
-
Fixed Ratio 5 (FR5): Assesses sensorimotor responding. Rats are required to press a lever five times to receive a food reward.
-
Progressive Ratio 10 (PR10): Measures food motivation. The number of lever presses required for a reward increases by ten after each reward is earned.
-
Attention Task: A signal detection task where rats must respond to a lit lever to receive a reward.
-
Delayed Non-Matching to Position (DNMTP): A test of short-term memory. A rat must press the lever that was not presented in the initial sample phase after a variable delay.[1][2]
-
Anticonvulsant Activity in Guinea Pigs (Nerve Agent Intoxication Model)
-
Subjects: Male guinea pigs.
-
Procedure: Animals were pretreated with pyridostigmine to inhibit a portion of cholinesterase. They were then challenged with a lethal dose of a nerve agent (soman, sarin, etc.). One minute after the challenge, a combination of atropine and 2-PAM was administered.
-
Anticonvulsant Testing: Atropine sulfate or this compound HCl was administered to terminate ongoing seizures. The effective dose for 50% of the animals (ED50) was then calculated.[7]
Signaling Pathways and Experimental Workflow
The primary mechanism of action for this compound and other anticholinergic drugs is the blockade of muscarinic acetylcholine receptors (mAChRs). This action is particularly relevant in the central nervous system for their effects on cognition and motor control.
Caption: General signaling pathway of acetylcholine at a muscarinic synapse and the blocking action of anticholinergic drugs like this compound.
Caption: A typical experimental workflow for comparing the efficacy of anticholinergic drugs in animal models.
References
- 1. A comparison of scopolamine and this compound as a rodent model for cholinergic cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of scopolamine and this compound as a rodent model for cholinergic cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the stimulatory effects of eight antiparkinsonian drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Sarin - Wikipedia [en.wikipedia.org]
- 9. Amnesic effects of the anticholinergic drugs, trihexyphenidyl and this compound: differences in binding properties to the brain muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the M1 Receptor Selectivity of Biperiden: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the M1 muscarinic acetylcholine receptor (mAChR) selectivity of Biperiden against other key muscarinic antagonists: Pirenzepine, Telenzepine, and the non-selective antagonist Atropine. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers in pharmacology and drug development.
Comparative Analysis of Receptor Binding Affinities
The selectivity of a muscarinic antagonist is determined by its binding affinity to the five muscarinic receptor subtypes (M1-M5). The following tables summarize the binding affinities (Ki in nM or pA2 values) of this compound and comparator compounds. A lower Ki value indicates a higher binding affinity. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist; a higher pA2 value indicates greater antagonist potency.
Table 1: Muscarinic Receptor Binding Affinities (Ki in nM)
| Compound | M1 | M2 | M3 | M4 | M5 | Selectivity (M2/M1) | Selectivity (M3/M1) | Selectivity (M4/M1) | Selectivity (M5/M1) |
| This compound | See Table 2 | - | - | - | - | See Table 2 | - | - | - |
| Pirenzepine | 18.6[1] | 588[1] | - | - | - | 31.6 | - | - | - |
| Telenzepine | 0.94[1] | 17.8[1] | - | - | - | 18.9 | - | - | - |
| Atropine | 1.27±0.36 | 3.24±1.16 | 2.21±0.53 | 0.77±0.43 | 2.84±0.84 | 2.55 | 1.74 | 0.61 | 2.24 |
Note: A comprehensive Ki dataset for this compound across all M1-M5 subtypes from a single study was not available in the reviewed literature. Functional data is presented in Table 2.
Table 2: Functional Antagonist Potency of (+)-Biperiden (pA2 values)
| Compound | M1 Receptor (rabbit vas deferens) | M2α Receptor (rat left atrium) | M2β Receptor (guinea-pig ileum) | M1 vs M2α Selectivity Factor |
| (+)-Biperiden | 9.07[2] | 7.25[2] | 8.27[2] | 66[2] |
| Pirenzepine | - | - | - | 28[2] |
Note: The data for (+)-Biperiden, the more active enantiomer, demonstrates its high potency at the M1 receptor and a significant selectivity over the M2α receptor, even greater than that of Pirenzepine in this functional assay.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the M1 receptor selectivity of muscarinic antagonists.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor subtype.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., this compound) for M1, M2, M3, M4, and M5 muscarinic receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: Typically [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Test compound (unlabeled antagonist, e.g., this compound).
-
Reference compound for non-specific binding (e.g., a high concentration of Atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
96-well filter plates with glass fiber filters (e.g., GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Plate Preparation: Pre-treat filter plates with a solution like 0.5% polyethyleneimine to reduce non-specific binding.
-
Reaction Mixture: In each well of a 96-well plate, combine:
-
A fixed volume of cell membrane preparation (containing a specific muscarinic receptor subtype).
-
A fixed concentration of the radioligand ([3H]-NMS).
-
Varying concentrations of the unlabeled test compound.
-
For determining non-specific binding, add a high concentration of a non-labeled antagonist like atropine instead of the test compound.
-
For determining total binding, add assay buffer instead of the test compound.
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After drying the filter plates, add a scintillation cocktail to each well. The radioactivity, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: Intracellular Calcium Mobilization
This assay measures the ability of an antagonist to block the functional response of a receptor to an agonist. For M1 receptors, which are Gq-coupled, agonist binding leads to an increase in intracellular calcium.
Objective: To determine the potency of an antagonist (e.g., this compound) in inhibiting agonist-induced calcium mobilization in cells expressing the M1 muscarinic receptor.
Materials:
-
A cell line stably expressing the human M1 muscarinic receptor (e.g., CHO-M1 or HEK-293-M1).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
A muscarinic agonist (e.g., Carbachol or Acetylcholine).
-
Test compound (antagonist, e.g., this compound).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation or FLIPR).
Procedure:
-
Cell Plating: Seed the M1-expressing cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye for a specific period (e.g., 30-60 minutes) at 37°C. The dye will enter the cells.
-
Antagonist Pre-incubation: Wash the cells with assay buffer to remove excess dye. Then, add varying concentrations of the antagonist (this compound) to the wells and incubate for a set time to allow the antagonist to bind to the receptors.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. The instrument will add a fixed concentration of the agonist (e.g., the EC80 concentration of carbachol) to each well while simultaneously measuring the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The ability of the antagonist to reduce the agonist-induced fluorescence signal is quantified. The IC50 of the antagonist is determined by plotting the inhibition of the agonist response against the antagonist concentration. From this, the functional antagonist potency can be calculated.
Visualizations
M1 Muscarinic Receptor Signaling Pathway
The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[3] Upon activation by acetylcholine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC).[3] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, triggering the release of stored calcium ions into the cytoplasm.[3] The subsequent increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to various downstream cellular responses.[3]
References
Cross-Validation of Biperiden's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Biperiden's effects across different animal species, supported by experimental data. This compound, a muscarinic M1 receptor antagonist, is frequently utilized in preclinical research to model cognitive dysfunction. Understanding its cross-species effects is crucial for the translation of research findings.
Comparative Analysis of this compound's Effects
The following tables summarize the quantitative effects of this compound on locomotor activity and cognitive performance in rats, mice, and pigs. These data are compiled from various studies to facilitate a cross-species comparison of the drug's impact.
Table 1: Effects of this compound on Locomotor Activity
| Species | Test | Dose (mg/kg) | Route of Administration | Key Findings |
| Rat | Open Field | 5 | Intraperitoneal (i.p.) | Increased locomotor activity compared to saline-treated controls[1]. |
| Mouse | Rotarod | 1.0, 5.0, 10.0 | Intraperitoneal (i.p.) | No significant effect on motor coordination[2]. |
| Pig | Not Reported | - | - | Data on spontaneous locomotor activity is not available in the reviewed studies. |
Table 2: Effects of this compound on Cognitive Performance
| Species | Test | Dose (mg/kg) | Route of Administration | Key Findings |
| Rat | Delayed Nonmatching to Position (DNMTP) | 3 | Intraperitoneal (i.p.) | Disrupted short-term memory[3]. |
| Mouse | Ethanol-Induced Conditioned Place Preference (CPP) | 1.0, 5.0, 10.0 | Intraperitoneal (i.p.) | Blocked the expression of ethanol-induced CPP, suggesting a modulation of reward-related memory[2]. |
| Pig (Conventional and Göttingen Minipigs) | Spatial Holeboard Task | ≥ 5 | Oral | Affected reference memory, but not working memory. Increased trial duration and latency to the first hole visit[4]. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
Open Field Test (Rat)
Objective: To assess spontaneous locomotor activity and exploratory behavior.
Apparatus: A square arena (40x40x40 cm) made of acrylic, with the floor covered with fresh bedding. The room is maintained at low luminosity (4 lux) and a controlled temperature (20 ± 2 °C)[1].
Procedure:
-
Habituation: Rats are handled for 5 minutes daily for 3 days prior to testing[1].
-
Drug Administration: Rats receive an intraperitoneal (i.p.) injection of this compound (5 mg/kg) or saline[1].
-
Testing: Immediately after injection, each rat is gently placed into the center of the open field arena[1].
-
Data Collection: Locomotor activity is recorded for 40 minutes. Key parameters measured include total distance traveled, velocity, rest time, number of moves, and entries into the center of the arena[1][5].
-
Cleaning: The arena is cleaned with a 75% ethanol solution between each trial to eliminate olfactory cues[5].
Spatial Holeboard Task (Pig)
Objective: To assess spatial working and reference memory.
Apparatus: An elevated arena with a set number of holes in the floor, some of which are baited with a food reward. The testing room should have adequate extra-maze cues for spatial navigation[6].
Procedure:
-
Training: Pigs undergo training trials to reach a stable, high level of performance in finding the baited holes[4].
-
Drug Administration: this compound is administered orally 1.5 hours before testing. The drug is mixed with a small amount of the pig's normal feed and honey to ensure consumption[6][7]. A range of doses (0.05 - 20 mg/kg) is typically tested across different sessions[4][7].
-
Testing: Each test session consists of two trials conducted in close succession[7].
-
Data Collection: Working memory is assessed by the number of visits to already baited holes within a trial. Reference memory is evaluated by visits to holes that are never baited. Trial duration and the latency to the first hole visit are also recorded[4].
-
Washout Period: A washout period of at least 2 days is implemented between drug-testing sessions[7].
Mandatory Visualizations
This compound's Mechanism of Action: M1 Receptor Signaling Pathway
This compound primarily acts as an antagonist at the M1 muscarinic acetylcholine receptor (M1-AChR), a G-protein coupled receptor (GPCR). By blocking the binding of acetylcholine, this compound disrupts the downstream signaling cascade that is crucial for cognitive processes such as learning and memory[8][9].
Caption: M1 Muscarinic Receptor Signaling Pathway and the Antagonistic Action of this compound.
Experimental Workflow: Cross-Species Comparison of this compound's Effects
The following diagram illustrates a generalized workflow for conducting a cross-species comparison of this compound's effects on animal behavior.
References
- 1. This compound reverses the increase in 50-kHz ultrasonic vocalizations but not the increase in locomotor activity induced by cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound (cholinergic muscarinic m1/m4 receptor antagonist) on ethanol conditioned place preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of scopolamine and this compound as a rodent model for cholinergic cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Performance of conventional pigs and Göttingen miniature pigs in a spatial holeboard task: effects of the putative muscarinic cognition impairer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Performance of conventional pigs and Göttingen miniature pigs in a spatial holeboard task: effects of the putative muscarinic cognition impairer this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Analysing the effect caused by increasing the molecular volume in M1-AChR receptor agonists and antagonists: a structural and computational study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Biperiden enantiomers' pharmacological activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological activity of Biperiden's enantiomers, (+)-Biperiden and (-)-Biperiden. This compound is a muscarinic acetylcholine receptor antagonist used in the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] This document synthesizes in vitro data on receptor binding and functional activity to elucidate the stereoselective nature of this compound's therapeutic action.
Executive Summary
Data Presentation: Receptor Affinity of this compound Enantiomers
The following table summarizes the affinity of (+)-Biperiden and (-)-Biperiden for different muscarinic receptor subtypes, as determined by in vitro functional studies. The affinity is expressed as pA2 values, where a higher value indicates greater antagonist affinity.
| Enantiomer | Receptor Subtype | Tissue Preparation | pA2 Value |
| (+)-Biperiden | M1 | Rabbit Vas Deferens | 9.07 |
| M2α (cardiac) | Rat Left Atrium | 7.25 | |
| M2β (smooth muscle) | Guinea-pig Ileum | 8.27 | |
| (-)-Biperiden | M1, M2α, M2β | Various | 5.59 - 6.38 |
Data sourced from Eltze, 1988.
As the data indicates, (+)-Biperiden demonstrates a strong preference for the M1 receptor subtype.[2] In contrast, (-)-Biperiden shows very low and non-selective affinity for all tested muscarinic receptor subtypes.[2] The affinity of (+)-Biperiden for M1 receptors is approximately 66 times higher than its affinity for cardiac M2α receptors, highlighting its significant M1 selectivity.[2]
Signaling Pathway of M1 Muscarinic Receptor Antagonism
This compound exerts its therapeutic effect by acting as an antagonist at the M1 muscarinic acetylcholine receptor. The canonical signaling pathway for the M1 receptor involves the Gq protein. In the absence of an antagonist, the binding of acetylcholine (ACh) to the M1 receptor activates the Gq protein, initiating a cascade that leads to neuronal excitation. (+)-Biperiden, by blocking this receptor, prevents this signaling cascade.
Experimental Protocols
The following are generalized methodologies for the key in vitro experiments used to determine the pharmacological activity of this compound enantiomers.
Muscarinic Receptor Functional Assay (Isolated Tissue Bath)
This protocol outlines the general procedure for assessing the antagonist activity of this compound enantiomers on isolated tissues expressing specific muscarinic receptor subtypes.
Detailed Steps:
-
Tissue Dissection and Preparation: Tissues rich in the desired muscarinic receptor subtype are carefully dissected from the animal model (e.g., rabbit vas deferens for M1 receptors, guinea-pig ileum for M2β, and rat left atrium for M2α). The tissues are placed in a cold, oxygenated physiological salt solution.
-
Mounting: The prepared tissue is mounted in an organ bath containing the physiological salt solution, maintained at a constant temperature (typically 37°C) and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period until a stable baseline is achieved.
-
Stimulation: For tissues like the vas deferens, electrical field stimulation is applied to elicit nerve-mediated contractile responses (twitches).
-
Control Agonist Response: A cumulative concentration-response curve is generated for a standard muscarinic agonist to establish the baseline contractile response.
-
Antagonist Incubation: After washing out the agonist, the tissue is incubated with a specific concentration of the this compound enantiomer for a predetermined time.
-
Agonist Challenge: In the presence of the this compound enantiomer, a second cumulative concentration-response curve for the muscarinic agonist is generated.
-
Data Analysis: The magnitude of the rightward shift in the agonist concentration-response curve caused by the antagonist is used to calculate the pA2 value, a measure of the antagonist's affinity.
Radioligand Binding Assay
This method is used to directly measure the affinity of the this compound enantiomers for muscarinic receptors in a tissue homogenate.
Methodology:
-
Membrane Preparation: A tissue source rich in muscarinic receptors (e.g., brain cortex) is homogenized, and the cell membranes are isolated by centrifugation.
-
Incubation: The membrane preparation is incubated with a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled this compound enantiomer.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the this compound enantiomer that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then used to calculate the equilibrium dissociation constant (Ki), which is a measure of the binding affinity.
In Vivo Pharmacological Activity
Given the profound differences in in vitro receptor affinity, it is strongly inferred that the therapeutic effects of racemic this compound are mediated by the (+)-enantiomer. The (-)-enantiomer is likely pharmacologically inactive at clinically relevant doses.
Conclusion
The pharmacological activity of this compound is highly stereoselective, with the (+)-enantiomer being the active component. This is substantiated by in vitro data demonstrating its high affinity and selectivity for the M1 muscarinic receptor. In contrast, the (-)-enantiomer displays negligible affinity for muscarinic receptors. This significant difference in the pharmacological profiles of the two enantiomers underscores the importance of stereochemistry in drug design and development. While the clinical efficacy of racemic this compound is well-established, future research focusing on the in vivo effects of the individual enantiomers would provide a more complete understanding of their therapeutic and potential side-effect profiles. This could pave the way for the development of more targeted and effective anticholinergic therapies with improved safety margins.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Anti-Parkinson Drug this compound Inhibits Enzyme Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (Akineton): effective prophylactic and therapeutic anti-parkinsonian agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Replicating Neuroprotection: A Comparative Guide to Biperiden and its Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical Findings on the Neuroprotective Effects of Biperiden and Other Agents in Traumatic Brain Injury Models.
This guide provides a comparative analysis of published preclinical data on the neuroprotective effects of this compound, primarily in the context of traumatic brain injury (TBI). It is intended to assist researchers in replicating and expanding upon these findings by offering a structured overview of experimental data and methodologies. The guide also includes a comparison with Amantadine, an alternative agent with a different mechanism of action that has been studied for neuroprotection in similar models. Due to a lack of comparable preclinical data in TBI models, other anticholinergic drugs such as Trihexyphenidyl and Benztropine are discussed more broadly.
This compound: An Anticholinergic with Neuroprotective Potential
This compound, a muscarinic acetylcholine receptor antagonist, is traditionally used to treat Parkinson's disease and extrapyramidal symptoms.[1][2] Recent preclinical research has unveiled its potential neuroprotective properties, particularly in the acute phase following traumatic brain injury.
A key study in a rat model of TBI demonstrated that this compound administration significantly reduced neuronal damage and neuroinflammation. The proposed mechanism for this neuroprotection involves the modulation of cholinergic pathways, which are implicated in the secondary injury cascade following TBI.
This compound's Neuroprotective Signaling Pathway
The neuroprotective effect of this compound is primarily attributed to its antagonism of muscarinic acetylcholine receptors. In the context of TBI, excessive acetylcholine release can contribute to excitotoxicity and neuroinflammation. By blocking these receptors, this compound is thought to mitigate these downstream effects.
References
Biperiden vs. Trihexyphenidyl: A Comparative Analysis of Receptor Binding Profiles
A comprehensive guide for researchers and drug development professionals on the receptor binding affinities and mechanisms of action of two commonly used anticholinergic drugs.
Introduction
Biperiden and trihexyphenidyl are two synthetic anticholinergic agents that have been in clinical use for decades, primarily in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Their therapeutic effects are largely attributed to their antagonism of muscarinic acetylcholine receptors in the central nervous system, which helps to restore the dopaminergic-cholinergic balance in the basal ganglia. While both drugs share a similar mechanism of action, subtle differences in their receptor binding profiles can influence their clinical efficacy and adverse effect profiles. This guide provides a detailed comparison of the receptor binding characteristics of this compound and trihexyphenidyl, supported by experimental data, to aid researchers and clinicians in understanding their pharmacological nuances.
Quantitative Comparison of Receptor Binding Affinities
The binding affinities of this compound and trihexyphenidyl for various neurotransmitter receptors have been characterized in numerous preclinical studies. The following table summarizes the available quantitative data, primarily focusing on their interactions with muscarinic acetylcholine receptor subtypes. The data are presented as inhibitory constants (Ki) or pA2 values, which are measures of the drug's binding affinity to a receptor. Lower Ki values and higher pA2 values indicate a higher binding affinity.
| Receptor Subtype | This compound | Trihexyphenidyl | Reference |
| Muscarinic Receptors | |||
| M1 | Ki: 0.48 nM | High Affinity (Ki ratio indicates selective binding) | [1][2] |
| M2 | Ki: 6.3 nM | Lower Affinity than M1 | [1][3] |
| M3 | Ki: 3.9 nM | Intermediate Affinity | [1][4] |
| M4 | Ki: 2.4 nM | Antagonist | [1][4] |
| M5 | Ki: 6.3 nM | Antagonist | [1][4] |
| Other Receptors | |||
| Nicotinic Acetylcholine Receptors | - | May modify neurotransmission | [4] |
Note: The binding data are compiled from multiple studies and may not be directly comparable due to variations in experimental conditions.
Both this compound and trihexyphenidyl exhibit a higher affinity for the M1 muscarinic receptor subtype compared to other muscarinic subtypes.[1][2][3] This M1 selectivity is thought to be crucial for their therapeutic effects in movement disorders. Studies on the enantiomers of this compound have shown that (+)-biperiden has a significantly higher affinity for M1 receptors than (-)-biperiden.[5] While both drugs are considered non-selective muscarinic antagonists, their relatively higher affinity for M1 receptors in the central nervous system is a key aspect of their pharmacology.[4][6] Interestingly, some research suggests that the binding of this compound to muscarinic receptors may be partially irreversible, whereas trihexyphenidyl binding is completely reversible, which could account for differences in the duration of their effects.[7]
Experimental Protocols
The receptor binding affinities presented in this guide are typically determined using in vitro radioligand displacement assays. The following is a generalized protocol for such an assay.
Radioligand Displacement Assay for Muscarinic M1 Receptor Binding
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or trihexyphenidyl) for the muscarinic M1 receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the human muscarinic M1 receptor.
-
Radioligand specific for the M1 receptor, such as [3H]-pirenzepine.
-
Unlabeled test compound (this compound or trihexyphenidyl) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A mixture containing the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound is prepared in the assay buffer. A control group without the test compound and a group with an excess of a known M1 antagonist (to determine non-specific binding) are also included.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as a function of the test compound concentration, and the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Experimental workflow for a radioligand displacement assay.
Signaling Pathways
The antagonism of muscarinic receptors by this compound and trihexyphenidyl blocks the downstream signaling cascades initiated by acetylcholine. The primary targets, M1 and M2 receptors, are coupled to different G-proteins and trigger distinct intracellular signaling pathways.
M1 Receptor Signaling Pathway (Gq-coupled)
M1 receptors are coupled to Gq/11 proteins. Upon activation by acetylcholine, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). This compound and trihexyphenidyl, by blocking the M1 receptor, inhibit this signaling cascade.
Antagonism of the M1 receptor signaling pathway.
Conclusion
This compound and trihexyphenidyl are effective anticholinergic drugs with a preferential binding affinity for the M1 muscarinic acetylcholine receptor. While their overall receptor binding profiles are similar, subtle differences in their affinities for various muscarinic subtypes and their binding kinetics may contribute to variations in their clinical effects and side-effect profiles. The data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking a deeper understanding of the pharmacology of these important therapeutic agents. Further head-to-head comparative studies under standardized conditions would be beneficial to more definitively delineate the differences in their receptor binding profiles.
References
- 1. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Affinity and selectivity of this compound enantiomers for muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Amnesic effects of the anticholinergic drugs, trihexyphenidyl and this compound: differences in binding properties to the brain muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Validity of Biperiden-Based Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Biperiden-based animal models for Parkinson's disease and dystonia, evaluating their translational validity by examining supporting experimental data and alternative models. The objective is to offer a clear, data-driven resource for researchers designing preclinical studies in movement disorders.
Introduction to this compound and its Mechanism of Action
This compound is a centrally acting anticholinergic drug primarily used to treat Parkinson's disease and extrapyramidal symptoms (including dystonia) induced by neuroleptic medications.[1][2] Its therapeutic effect is attributed to its antagonism of the muscarinic M1 acetylcholine receptor.[3][4] In the striatum, a key brain region for motor control, there is a delicate balance between the neurotransmitters dopamine and acetylcholine. In Parkinson's disease, the degeneration of dopaminergic neurons leads to a relative overactivity of the cholinergic system. This compound helps to restore this balance by blocking muscarinic receptors, thereby alleviating motor symptoms such as tremor, rigidity, and akinesia.[1][5]
This compound in Animal Models of Parkinson's Disease
The translational validity of this compound in Parkinson's disease is assessed using various neurotoxin-induced and genetic animal models that replicate key pathological features of the disease.
Neurotoxin-Induced Models
6-Hydroxydopamine (6-OHDA) Rat Model: This model is a cornerstone in Parkinson's disease research, inducing a selective and progressive loss of dopaminergic neurons in the substantia nigra, mimicking the pathology of the human disease.[6][7]
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Mouse Model: The MPTP model is another widely used paradigm that causes acute and significant depletion of dopamine in the striatum, leading to motor deficits.[3][7]
While direct quantitative data on the efficacy of this compound in these specific models is limited in the readily available literature, studies on anticholinergics as a class have demonstrated their effectiveness in improving motor function in these models.[5][6][8]
Comparison with Alternative Treatments in Parkinson's Disease Models
The primary alternatives to anticholinergics in Parkinson's disease treatment are dopaminergic therapies, such as Levodopa (L-DOPA).
| Treatment | Animal Model | Observed Effects on Motor Symptoms | Limitations in Animal Models | Translational Relevance |
| This compound (Anticholinergics) | 6-OHDA Rat, MPTP Mouse | Improvement in tremor and rigidity.[6][9] | Less effective for akinesia compared to L-DOPA. Potential for cognitive side effects.[9] | Clinically used for tremor-dominant Parkinson's disease, especially in younger patients.[10] |
| Levodopa (L-DOPA) | 6-OHDA Rat, MPTP Mouse | Significant improvement in akinesia, rigidity, and tremor.[11] | Long-term administration can lead to L-DOPA-induced dyskinesias (LID).[11] | Gold standard for symptomatic treatment of Parkinson's disease, but long-term use is associated with motor complications.[11] |
| Trihexyphenidyl | Not specified in readily available preclinical studies | Similar efficacy profile to this compound is expected due to the same mechanism of action. | Potential for more significant cognitive and peripheral side effects compared to this compound in some clinical reports, though direct preclinical comparisons are scarce.[2] | Another commonly used anticholinergic for Parkinson's disease.[10] |
This compound in Animal Models of Dystonia
Dystonia is a movement disorder characterized by sustained or intermittent muscle contractions causing abnormal, often repetitive, movements, postures, or both. Animal models of dystonia can be genetic or induced by pharmacological agents.
Pharmacologically-Induced and Genetic Models
Kainic Acid-Induced Dystonia: Microinjection of the glutamate agonist kainic acid into the cerebellum can induce dystonia-like postures in rodents.[12][13]
Genetic Models (e.g., Tor1a ΔGAG knock-in mouse for DYT1 Dystonia): These models carry mutations found in human dystonia syndromes. While they may not always exhibit overt dystonic movements, they show motor deficits in specific tasks.[14][15]
A study on a rat model of neuroleptic-induced acute dystonia, created by microinjecting sigma ligands into the red nucleus, showed that this compound dose-dependently ameliorated the dystonic symptoms.[16] This provides direct preclinical evidence for the efficacy of this compound in a dystonia model.
Comparison with Alternative Treatments in Dystonia Models
| Treatment | Animal Model | Observed Effects on Dystonic Symptoms | Limitations in Animal Models | Translational Relevance |
| This compound | Sigma ligand-induced dystonia rat | Dose-dependent reduction of dystonic postures.[16] | Limited data in other dystonia models. | Clinically used for various forms of dystonia, particularly drug-induced dystonia.[13][17] |
| Trihexyphenidyl | Tor1a ΔGAG knock-in mouse | Rescued motor and electrophysiological deficits.[14][15] | May not be effective in all forms of dystonia. | A commonly prescribed anticholinergic for dystonia.[17] |
| Baclofen (GABAB agonist) | Various models | Can reduce dystonic movements. | Efficacy can be variable depending on the model and type of dystonia. | Used clinically for dystonia, often in combination with other drugs.[17] |
| Dopaminergic Agents | Various models | Effects are highly variable; can improve or worsen dystonia depending on the underlying cause.[12] | The role of dopamine in dystonia is complex and not fully understood. | Levodopa is effective in Dopa-responsive dystonia, but other dopaminergic drugs have limited use.[13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies.
Induction of Animal Models
6-OHDA Lesion in Rats:
-
Procedure: Unilateral stereotaxic injection of 6-OHDA into the medial forebrain bundle (MFB) or the striatum.
-
Anesthesia: Isoflurane or a ketamine/xylazine cocktail.
-
Confirmation of Lesion: Assessment of rotational behavior induced by apomorphine or amphetamine, and post-mortem immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss.[1][18]
MPTP Administration in Mice:
-
Procedure: Systemic administration of MPTP hydrochloride via intraperitoneal (IP) or subcutaneous injection. Dosing regimens can be acute, sub-acute, or chronic.[3][19]
-
Confirmation of Lesion: Measurement of striatal dopamine levels and its metabolites (DOPAC, HVA) using HPLC, and TH immunohistochemistry.[19]
Kainic Acid-Induced Dystonia in Mice:
-
Procedure: Stereotaxic microinjection of kainic acid into the cerebellar vermis.[13]
-
Behavioral Assessment: Scoring of dystonic postures of the trunk and limbs.[13]
Administration of this compound
-
Route of Administration: Intraperitoneal (IP) injection is common in rodent studies.[20][21] Oral gavage can also be used.
-
Dosage: The typical human therapeutic dose is 2-16 mg/day.[22] In animal studies, doses are scaled based on body weight and pharmacokinetic studies. For example, a study in a rat model of dystonia used doses ranging from 1 to 10 mg/kg.
-
Vehicle: this compound hydrochloride is typically dissolved in sterile saline.
Behavioral Assessments
A battery of behavioral tests is used to quantify motor function in these animal models.[6][8][23]
-
Rotarod Test: Assesses motor coordination and balance.
-
Cylinder Test: Measures forelimb akinesia and asymmetry in unilateral lesion models.
-
Pole Test: Evaluates bradykinesia and motor coordination.
-
Open Field Test: Measures general locomotor activity and exploration.
-
Gait Analysis: Provides detailed information on stride length, base of support, and other dynamic and static gait parameters.[20]
-
Dystonia Rating Scales: Observational scoring of the severity and duration of abnormal postures and movements.
Visualizations
Signaling Pathway of this compound's Action
Caption: this compound acts by blocking the M1 muscarinic acetylcholine receptor on striatal neurons.
Experimental Workflow for Assessing this compound in a 6-OHDA Rat Model
Caption: A typical experimental workflow for evaluating this compound in the 6-OHDA rat model of Parkinson's disease.
Conclusion and Future Directions
This compound-based animal models, particularly those employing neurotoxins like 6-OHDA and MPTP for Parkinson's disease and pharmacological induction for dystonia, offer valuable platforms for preclinical research. The available evidence, largely from studies on the broader class of anticholinergic drugs, supports the translational validity of this approach, as these models demonstrate motor improvements that are consistent with the clinical efficacy of this compound.
However, a significant gap exists in the literature regarding direct, quantitative comparisons of this compound with other treatments within these specific animal models. Future research should focus on:
-
Head-to-head comparison studies: Directly comparing the efficacy and side-effect profiles of this compound, trihexyphenidyl, and other anticholinergics in standardized animal models of Parkinson's disease and dystonia.
-
Dose-response studies: Establishing clear dose-response relationships for this compound's effects on motor symptoms in these models.
-
Investigation of non-motor effects: Assessing the impact of this compound on cognitive function in these models to better understand its potential side effects.
-
Electrophysiological studies: Utilizing in-vivo electrophysiology to understand how this compound modulates neural circuit activity in the basal ganglia of these models.
By addressing these research gaps, the translational validity of this compound-based animal models can be further strengthened, ultimately aiding in the development of more effective therapies for movement disorders.
References
- 1. This compound reverses the increase in 50-kHz ultrasonic vocalizations but not the increase in locomotor activity induced by cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. High dose anticholinergic therapy (this compound) in dystonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Anticholinergics for symptomatic management of Parkinson's disease [pubmed.ncbi.nlm.nih.gov]
- 6. Anticholinergic agents in the management of Parkinson's disease (Chapter 2) - Parkinson's Disease [cambridge.org]
- 7. Anti-Parkinson Drug this compound Inhibits Enzyme Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticholinergics for symptomatic management of Parkinson´s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Idiopathic Parkinson Disease | Anticholinergic drugs for parkinsonism and other movement disorders | springermedicine.com [springermedicine.com]
- 11. A comparison of this compound hydrochloride (Akineton) and benzhexol (Artane) in the treatment of drug-induced Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. researchgate.net [researchgate.net]
- 17. In vitro electrophysiological characterization of Parkinson’s disease: challenges, advances, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 19. Quantitative evaluation of motor function before and after engraftment of dopaminergic neurons in a rat model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound oral | MSF Medical Guidelines [medicalguidelines.msf.org]
- 22. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers Publishing Partnerships | Quantification of Behavioral Deficits in Developing Mice With Dystonic Behaviors [frontierspartnerships.org]
In Vivo Validation: Biperiden's Antagonism of Muscarinic Receptors – A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Biperiden's in vivo performance as a muscarinic receptor antagonist against other common alternatives, supported by experimental data. The following sections detail the methodologies of key validation assays and present quantitative data in structured tables for clear comparison.
Overview of Muscarinic Antagonism
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Antagonists of these receptors, such as this compound, are clinically used to treat a variety of conditions, including Parkinson's disease and extrapyramidal symptoms induced by antipsychotic drugs. The in vivo validation of these antagonists is crucial to determine their efficacy and side-effect profiles. This guide focuses on two primary in vivo models used for this validation: the pilocarpine-induced seizure model and the oxotremorine-induced tremor model.
Below is a diagram illustrating the general signaling pathway of muscarinic receptor antagonism.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
